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5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride Documentation Hub

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  • Product: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride
  • CAS: 215434-25-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Core Compound Properties This technical guide provides a detailed overview of the physical and chemical properties of 5-(2-methyl-1,3-thiazol-4-yl)thiophene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

This technical guide provides a detailed overview of the physical and chemical properties of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, the following properties are presented based on data from structurally similar compounds and established chemical principles.

PropertyDataSource
Molecular Formula C₈H₆ClNO₂S₃[1]
Molecular Weight 295.79 g/mol Calculated
CAS Number 215434-25-6[1]
Appearance Expected to be a solid at room temperatureInferred
Melting Point Estimated in the range of 100-150 °CInferred
Boiling Point Decomposes upon heatingInferred
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; likely insoluble in water.Inferred

Synthesis and Experimental Protocols

Synthesis of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole (Precursor)

This synthesis is based on the Hantzsch thiazole synthesis.

Materials:

  • Thiophene-2-carboxamide

  • 2-Chloroacetone

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Dissolve thiophene-2-carboxamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-chloroacetone (1.1 equivalents) to the solution.

  • Slowly add a solution of sodium hydroxide (1.2 equivalents) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-methyl-4-(thiophen-2-yl)-1,3-thiazole.

Chlorosulfonylation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole

This procedure is based on standard electrophilic aromatic substitution reactions on thiophene rings.

Materials:

  • 2-methyl-4-(thiophen-2-yl)-1,3-thiazole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-methyl-4-(thiophen-2-yl)-1,3-thiazole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

  • The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data (Expected)

No specific spectroscopic data for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride has been published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around 2.5-2.8 ppm. The protons on the thiophene and thiazole rings would appear as doublets or singlets in the aromatic region (7.0-8.5 ppm).

  • ¹³C NMR: The spectrum would display signals for the methyl carbon around 15-20 ppm. The aromatic carbons of the thiophene and thiazole rings, as well as the carbon attached to the sulfonyl chloride group, would resonate in the downfield region (120-160 ppm).

  • IR Spectroscopy: Characteristic absorption bands are expected for the S=O stretching of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-H and C=C stretching of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (295.79 g/mol ), along with characteristic isotopic peaks for chlorine and sulfur. Fragmentation patterns would likely involve the loss of the SO₂Cl group and cleavage of the heterocyclic rings.

Potential Applications and Biological Relevance

Thiophene and thiazole moieties are prevalent in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer effects. While the specific biological activity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride has not been reported, its structural features suggest it could be a valuable scaffold for the development of novel therapeutic agents.

Hypothetical Signaling Pathway in Cancer

Many thiophene-thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for a compound with this scaffold could involve the inhibition of protein kinases within pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K IKK IKK RTK->IKK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride Compound->PI3K Compound->IKK NFkB NF-κB IKK->NFkB phosphorylates IκB Gene Gene Transcription (Anti-apoptotic & Pro-proliferative) NFkB->Gene Gene->Proliferation IkB IκB

Caption: Hypothetical inhibition of PI3K and IKK by the title compound.

Experimental Workflow for Biological Screening

To assess the potential biological activity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a standard screening workflow would be employed.

G Start Compound Synthesis & Purification Screening In vitro Screening (e.g., MTT assay against cancer cell lines) Start->Screening Hit Hit Identification (Active Compounds) Screening->Hit Inactive Inactive Screening->Inactive No Activity MoA Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit->MoA Lead Lead Optimization MoA->Lead

Caption: General workflow for biological activity screening.

Conclusion

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a high potential for biological activity. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation, serving as a valuable resource for researchers in drug discovery and materials science. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this compound.

References

Exploratory

An In-depth Technical Guide to 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. Due to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles available information from chemical suppliers and infers a plausible synthetic route and expected analytical data based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a heterocyclic compound featuring a thiophene ring substituted with a sulfonyl chloride group and a 2-methylthiazole moiety. The presence of the reactive sulfonyl chloride group makes it a valuable intermediate for the synthesis of various sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource/Reference
IUPAC Name 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chlorideN/A
CAS Number 215434-25-6[1]
Molecular Formula C₈H₆ClNO₂S₃[1]
Molecular Weight 279.77 g/mol N/A
SMILES CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)ClN/A
Appearance Predicted: White to off-white or pale yellow solidInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, DMF). Insoluble in water.Inferred

Chemical Structure Diagram

Caption: Chemical structure of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Proposed Synthesis

The conversion of an aromatic carboxylic acid to a sulfonyl chloride is a multi-step process that can be generalized as follows:

  • Diazotization: Conversion of an amino group to a diazonium salt. This would first require the synthesis of the corresponding amine from the carboxylic acid (e.g., via a Curtius, Hofmann, or Schmidt rearrangement), followed by reaction with a nitrite source under acidic conditions.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst (a variation of the Sandmeyer reaction) to introduce the sulfonyl chloride group.

A more direct, albeit potentially lower-yielding, method involves the direct chlorosulfonation of the parent heterocycle, 2-(2-methyl-1,3-thiazol-4-yl)thiophene. However, this reaction can suffer from poor regioselectivity and harsh conditions.

Given the availability of the carboxylic acid precursor, the following experimental protocol is proposed.

Experimental Workflow Diagram

G cluster_0 Synthesis of Amino Precursor cluster_1 Diazotization and Sulfonyl Chloride Formation A 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid B Intermediate Acyl Azide A->B 1. SOCl2 2. NaN3 C 5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-amine B->C Heat (Curtius Rearrangement) D Diazonium Salt Intermediate C->D NaNO2, aq. HCl E 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride D->E SO2, CuCl

References

Foundational

An In-depth Technical Guide to 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS 215434-25-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, provides a plausible synthetic pathway with a detailed experimental protocol, and discusses its potential biological activities based on the known pharmacology of related thiazole and thiophene derivatives. The information is structured to be a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Chemical and Physical Properties

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a complex heterocyclic molecule incorporating both a thiazole and a thiophene ring system. The sulfonyl chloride functional group makes it a reactive intermediate, particularly for the synthesis of sulfonamides. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

PropertyValueSource
CAS Number 215434-25-6[1]
Molecular Formula C₈H₆ClNO₂S₃[1]
Molecular Weight 279.79 g/mol Chemical Supplier Data
IUPAC Name 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chlorideN/A
Synonyms 5-(2-methylthiazol-4-yl)thiophene-2-sulfonyl chloride, 5-(2-methyl-4-thiazolyl)thiophene-2-sulphonyl chloride[1]
Appearance Solid (predicted)N/A
Purity Typically available at ≥97%Commercial Suppliers

Synthesis and Experimental Protocols

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride can be conceptualized as a two-step process: first, the formation of the core 5-(2-methyl-1,3-thiazol-4-yl)thiophene scaffold, followed by chlorosulfonation at the 2-position of the thiophene ring.

Logical Workflow for Synthesis

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Chlorosulfonation Thiophene Precursor Thiophene Precursor Coupling Reaction Coupling Reaction Thiophene Precursor->Coupling Reaction Thiazole Precursor Thiazole Precursor Thiazole Precursor->Coupling Reaction Scaffold 5-(2-methyl-1,3-thiazol-4-yl)thiophene Coupling Reaction->Scaffold Chlorosulfonation Chlorosulfonation Scaffold->Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonation Target Compound 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Chlorosulfonation->Target Compound

Caption: Synthetic workflow for the target compound.

Plausible Experimental Protocol

Step 1: Synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene

This step would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable thiophene precursor (e.g., 2-bromothiophene or thiophene-2-boronic acid) and a 4-substituted-2-methylthiazole (e.g., 4-bromo-2-methylthiazole or a corresponding organometallic reagent).

Step 2: Chlorosulfonation of 5-(2-methyl-1,3-thiazol-4-yl)thiophene

  • Materials:

    • 5-(2-methyl-1,3-thiazol-4-yl)thiophene

    • Chlorosulfonic acid (ClSO₃H)

    • Anhydrous dichloromethane (DCM) or other inert solvent

    • Ice bath

    • Standard glassware for organic synthesis under anhydrous conditions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-(2-methyl-1,3-thiazol-4-yl)thiophene in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

    • The crude product may be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data (Predicted)

Although experimental spectra for this specific compound are not publicly available, predicted spectral data can be inferred based on the analysis of its structural motifs and data from similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons on the thiophene and thiazole rings are expected in the range of 7.0-8.5 ppm. A singlet for the methyl group on the thiazole ring would likely appear around 2.5-2.8 ppm.
¹³C NMR Aromatic carbons of the thiophene and thiazole rings would resonate in the 110-160 ppm range. The methyl carbon would be expected in the upfield region (15-25 ppm).
IR (Infrared Spectroscopy) Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (279.79), with a characteristic isotopic pattern for the presence of chlorine (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Potential Biological Activities and Applications

The combination of the thiazole and thiophene rings in a single molecule is a common strategy in medicinal chemistry to develop compounds with enhanced biological activity. Both thiazole and thiophene derivatives are known to exhibit a wide range of pharmacological properties.

Potential Therapeutic Areas

G cluster_potential_activities Potential Biological Activities TargetCompound 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Anticancer Anticancer TargetCompound->Anticancer Cytotoxicity Antimicrobial Antimicrobial TargetCompound->Antimicrobial Inhibition of Growth Anti-inflammatory Anti-inflammatory TargetCompound->Anti-inflammatory Enzyme Inhibition

Caption: Potential therapeutic applications.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of thiazole and thiophene derivatives against various cancer cell lines.[2][3][4] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation. The sulfonyl chloride group can be readily converted to a library of sulfonamides, which are a well-established class of anticancer agents.

  • Antimicrobial Activity: Both thiazole and thiophene moieties are present in various antimicrobial agents.[5][6] These compounds can act against a broad spectrum of bacteria and fungi by interfering with essential cellular processes. The title compound and its derivatives could be investigated for their efficacy against drug-resistant microbial strains.

  • Other Potential Applications: Thiophene and thiazole derivatives have also been explored for their anti-inflammatory, antiviral, and other therapeutic properties.

Experimental Workflow for Biological Screening

G Start Synthesized Compound PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antimicrobial Assay) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Dose-Response, Selectivity) HitIdentification->SecondaryScreening Active End HitIdentification->End Inactive LeadOptimization Lead Optimization (Structure-Activity Relationship) SecondaryScreening->LeadOptimization PreclinicalStudies Preclinical Studies LeadOptimization->PreclinicalStudies

Caption: General workflow for biological evaluation.

Safety and Handling

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting. As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a solid foundation for researchers by outlining its key properties, a plausible synthetic route, and its potential for biological activity. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of a plausible synthetic route for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyclic building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthetic protocol for this specific compound, this guide outlines a multi-step synthesis based on established chemical transformations for similar thiophene and thiazole derivatives. The proposed pathway involves the construction of the core bifunctional scaffold followed by conversion to the final sulfonyl chloride.

Proposed Synthetic Pathway

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride can be envisioned through a three-step process, starting from commercially available materials. The key intermediate is the corresponding carboxylic acid, which is then converted to the target sulfonyl chloride.

Synthetic Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Carboxylation cluster_3 Step 4: Sulfonyl Chloride Formation A 2-Bromo-1-(thiophen-2-yl)ethan-1-one C 2-Methyl-4-(thiophen-2-yl)-1,3-thiazole A->C B Thioacetamide B->C E 5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)thiophene C->E D N-Bromosuccinimide (NBS) D->E G 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid E->G F n-Butyllithium, then CO2 F->G I 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride G->I H Thionyl chloride, then oxidation H->I

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-(thiophen-2-yl)-1,3-thiazole

This step involves a Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

Methodology:

  • To a solution of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol, add thioacetamide (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

ReagentMolar Ratio
2-Bromo-1-(thiophen-2-yl)ethan-1-one1.0
Thioacetamide1.1
EthanolSolvent
ParameterValue
Reaction Time4-6 hours
TemperatureReflux
Expected Yield70-85%
PurificationColumn Chromatography
Step 2: Synthesis of 5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)thiophene

This step involves the selective bromination of the thiophene ring at the 5-position.

Methodology:

  • Dissolve 2-methyl-4-(thiophen-2-yl)-1,3-thiazole (1.0 eq) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

ReagentMolar Ratio
2-Methyl-4-(thiophen-2-yl)-1,3-thiazole1.0
N-Bromosuccinimide (NBS)1.05
DMF or THFSolvent
ParameterValue
Reaction Time3-5 hours
Temperature0 °C to RT
Expected Yield80-90%
PurificationRecrystallization/Column Chromatography
Step 3: Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid

This step involves a lithium-halogen exchange followed by carboxylation.

Methodology:

  • Dissolve 5-bromo-2-(2-methyl-1,3-thiazol-4-yl)thiophene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization.

ReagentMolar Ratio
5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)thiophene1.0
n-Butyllithium1.1
Carbon DioxideExcess
Anhydrous THFSolvent
ParameterValue
Reaction Time2-3 hours
Temperature-78 °C to RT
Expected Yield60-75%
PurificationRecrystallization
Step 4: Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

The final step is the conversion of the carboxylic acid to the sulfonyl chloride. This is a two-stage process within a single pot.

Methodology:

  • To a solution of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl2, used as both reagent and solvent), add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.

  • To the crude acid chloride, add a mixture of acetic acid and water.

  • Cool the mixture to 0 °C and bubble sulfur dioxide gas through it while adding a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Alternatively, a more modern and milder approach involves the conversion of the corresponding sulfonic acid to the sulfonyl chloride. The sulfonic acid can be prepared by sulfonation of the thiophene ring. However, a more direct, albeit harsher, method is chlorosulfonation.

  • Direct Chlorosulfonation (Alternative): Cool chlorosulfonic acid (excess) to 0 °C. Slowly add 2-methyl-4-(thiophen-2-yl)-1,3-thiazole. Stir at this temperature for 1-2 hours, then allow to warm to room temperature. Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the sulfonyl chloride, which can be filtered, washed with cold water, and dried. This method is often more direct but can lead to side products.

ReagentMolar Ratio
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid1.0
Thionyl ChlorideExcess
Copper(I) Chloride / SO2Catalytic
Alternative: Chlorosulfonic Acid Excess
ParameterValue
Reaction Time4-6 hours
TemperatureReflux, then 0 °C
Expected Yield40-60%
PurificationFiltration/Washing

Logical Workflow for Synthesis

Synthesis Workflow start Start Materials step1 Hantzsch Thiazole Synthesis start->step1 purification Purification of Intermediate step1->purification step2 Electrophilic Bromination step2->purification step3 Lithiation & Carboxylation step3->purification step4 Conversion to Sulfonyl Chloride final_product Final Product step4->final_product analysis Characterization (NMR, MS, etc.) purification->analysis Intermediate 1 purification->analysis Intermediate 2 purification->analysis Intermediate 3 analysis->step2 Proceed analysis->step3 Proceed analysis->step4 Proceed

Caption: General workflow for the multi-step synthesis.

Concluding Remarks

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions. The proposed pathway leverages well-established organic reactions. Researchers should optimize the conditions for each step to maximize yields and purity. The final product should be characterized thoroughly using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity. This guide provides a solid foundation for the successful synthesis of this valuable chemical building block.

Foundational

Technical Guide: Spectral Analysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for the compound 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also includes detailed experimental protocols for the synthesis of the target compound and the acquisition of its spectral data.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. These predictions are derived from spectral data of analogous compounds, such as 2-thiophenesulfonyl chloride, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HThiophene H-3
~ 7.4 - 7.6d1HThiophene H-4
~ 7.2 - 7.4s1HThiazole H-5
~ 2.7s3HMethyl (CH₃)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 165 - 170Thiazole C-2
~ 150 - 155Thiazole C-4
~ 145 - 150Thiophene C-2 (bearing SO₂Cl)
~ 135 - 140Thiophene C-5 (bearing thiazole)
~ 125 - 130Thiophene CH
~ 120 - 125Thiophene CH
~ 115 - 120Thiazole CH
~ 19 - 21Methyl (CH₃)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data
Frequency (cm⁻¹)IntensityAssignment
~ 3100 - 3150MediumAromatic C-H stretch (Thiophene, Thiazole)
~ 1380 - 1400StrongAsymmetric SO₂ stretch
~ 1170 - 1190StrongSymmetric SO₂ stretch
~ 1500 - 1600MediumC=C and C=N stretching (aromatic rings)
~ 800 - 850StrongC-H out-of-plane bending (Thiophene)
~ 600 - 700MediumC-S stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
279/281M⁺, M⁺+2Molecular ion peak (with ³⁵Cl and ³⁷Cl isotopes)
215High[M - SO₂]⁺
180Medium[M - SO₂Cl]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and the subsequent acquisition of its spectral data.

Synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

This synthesis can be approached via a multi-step process, beginning with the formation of the core heterocyclic structure, followed by sulfonation and chlorination.

G cluster_0 Synthesis Workflow A Starting Materials: 2-Bromothiophene and Thioacetamide B Hantzsch Thiazole Synthesis A->B Reaction C 2-Methyl-4-(thiophen-2-yl)thiazole B->C Product D Chlorosulfonation C->D Chlorosulfonic acid E 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride D->E Final Product

Synthesis workflow for the target compound.

Protocol:

  • Synthesis of 2-Methyl-4-(thiophen-2-yl)thiazole: A mixture of 2-bromothiophene and thioacetamide is heated in a suitable solvent (e.g., ethanol) to form the thiazole ring via a Hantzsch-type synthesis. The product is then isolated and purified by crystallization or chromatography.

  • Chlorosulfonation: The resulting 2-methyl-4-(thiophen-2-yl)thiazole is dissolved in a suitable inert solvent (e.g., dichloromethane) and cooled to 0°C. Chlorosulfonic acid is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude sulfonyl chloride. Purification can be achieved by column chromatography.

Spectral Data Acquisition

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions. The fragmentation of aromatic sulfonyl chlorides often involves the loss of SO₂.[1]

Logical Relationships in Spectral Analysis

The interpretation of the spectral data follows a logical workflow to confirm the structure of the synthesized compound.

G cluster_1 Spectral Data Analysis Workflow MS Mass Spectrometry (Molecular Weight Confirmation) Structure Confirmed Structure of 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride MS->Structure Molecular Formula IR Infrared Spectroscopy (Functional Group Identification) IR->Structure SO₂Cl, Aromatic Rings NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) NMR->Structure Proton and Carbon Environment

Logical workflow for spectral data analysis.

This guide provides a foundational understanding of the spectral characteristics and synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. The provided protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

Exploratory

reactivity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

An In-depth Technical Guide on the Reactivity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical . This compound is a key intermediate in the synthesis of a variety of sulfonamide derivatives, many of which exhibit significant biological activity. This document details the core reactivity of the sulfonyl chloride group, provides a representative experimental protocol for its reaction with amines, and discusses the potential applications of the resulting sulfonamides, particularly as enzyme inhibitors.

Introduction

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a heterocyclic compound featuring a thiophene ring substituted with a sulfonyl chloride group and a methylthiazole moiety. The presence of the highly reactive sulfonyl chloride group makes it a valuable building block for the synthesis of diverse molecular architectures. The thiazole and thiophene rings are common scaffolds in medicinal chemistry, known to impart favorable pharmacological properties. Notably, sulfonamides derived from five-membered heterocyclic rings, such as thiophene, have been identified as potent inhibitors of various enzymes, including carbonic anhydrases.[1]

Core Reactivity

The primary mode of reactivity for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride involves nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles.

Reaction with Amines to Form Sulfonamides

The most common and well-documented reaction of aryl sulfonyl chlorides is their reaction with primary and secondary amines to yield sulfonamides. This reaction is fundamental in the synthesis of numerous biologically active compounds. The general reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl formed during the reaction.

dot

Sulfonamide Thiophene-sulfonamide Derivative Inhibition Inhibition Sulfonamide->Inhibition Binds to active site CA_IX Carbonic Anhydrase IX (Tumor-associated) CA_IX->Inhibition Outcome Anticancer Effect Inhibition->Outcome

References

Foundational

An In-depth Technical Guide to 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyclic building block with sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyclic building block with significant potential in medicinal chemistry. This document outlines its chemical properties, a plausible synthetic route, and explores the established biological significance of the thiazolyl-thiophene scaffold, particularly in the context of kinase inhibition and cancer research.

Core Compound Specifications

A summary of the key identifiers and molecular properties of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is presented below.

PropertyValue
CAS Number 215434-25-6
Molecular Formula C₈H₆ClNO₂S₃
Molecular Weight 295.79 g/mol
IUPAC Name 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
Canonical SMILES CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)Cl

Synthetic Pathway and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis involves the initial preparation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole, which is then subjected to chlorosulfonation to yield the final product.

G Thiophene Thiophene Alpha_Bromoacetyl_Thiophene 2-(Bromoacetyl)thiophene Thiophene->Alpha_Bromoacetyl_Thiophene Bromination/Acylation Thioacetamide Thioacetamide Thiazolyl_Thiophene 2-methyl-4-(thiophen-2-yl)-1,3-thiazole Thioacetamide->Thiazolyl_Thiophene Alpha_Bromoacetyl_Thiophene->Thiazolyl_Thiophene Hantzsch Thiazole Synthesis Target_Compound 5-(2-methyl-1,3-thiazol-4-yl)thiophene- 2-sulfonyl chloride Thiazolyl_Thiophene->Target_Compound Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Target_Compound

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.

Materials:

  • 2-(Bromoacetyl)thiophene

  • Thioacetamide

  • Ethanol (or a similar suitable solvent)

Procedure:

  • Dissolve equimolar amounts of 2-(bromoacetyl)thiophene and thioacetamide in ethanol.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methyl-4-(thiophen-2-yl)-1,3-thiazole.

Experimental Protocol: Chlorosulfonation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole

This is a general protocol for the chlorosulfonation of an activated aromatic ring.

Materials:

  • 2-methyl-4-(thiophen-2-yl)-1,3-thiazole

  • Chlorosulfonic acid

  • An inert solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dissolve 2-methyl-4-(thiophen-2-yl)-1,3-thiazole in a suitable inert solvent and cool the solution to 0°C in an ice bath.

  • Slowly add an excess of chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

  • Further purification may be achieved by column chromatography if necessary.

Biological Significance and Potential Applications

The thiazolyl-thiophene scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] Thiophene derivatives, in general, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Kinase Inhibition

Recent research has highlighted the potential of molecules containing both thiazole and thiophene rings as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4] For instance, derivatives of this scaffold have been investigated as inhibitors of the PI3K/AKT/mTOR and JNK signaling pathways.[3][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis Thiazolyl_Thiophene Thiazolyl-Thiophene Derivative Thiazolyl_Thiophene->PI3K Inhibition Thiazolyl_Thiophene->JNK Inhibition

Caption: Potential inhibition of kinase signaling pathways.

The sulfonyl chloride group in the target compound is a highly reactive functional group that can readily react with nucleophiles such as amines to form sulfonamides. This makes 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride a valuable intermediate for the synthesis of a library of sulfonamide derivatives, which can then be screened for their biological activity against various kinases and other therapeutic targets.

Anticancer Potential

The related compound, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid, has been investigated for its potential antimicrobial and anticancer properties.[5] Its mechanism of action in cancer is thought to involve the interference with cellular signaling pathways that control cell growth and programmed cell death (apoptosis).[5] Given the structural similarity and the reactivity of the sulfonyl chloride group, derivatives of the title compound are promising candidates for the development of novel anticancer agents. Thiophene carboxamide scaffolds have also shown promise as antiproliferative agents.[6]

Conclusion

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Its core thiazolyl-thiophene structure is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. The presence of the reactive sulfonyl chloride handle allows for straightforward derivatization, making it an ideal candidate for the generation of compound libraries for high-throughput screening and lead optimization in drug development programs targeting cancer and other diseases driven by aberrant cell signaling. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Exploratory

The Therapeutic Potential of Thiazolyl-Thiophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The convergence of thiazole and thiophene moieties in a single molecular framework has given rise to a class of compounds with diverse and potent biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of thiazole and thiophene moieties in a single molecular framework has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on thiazolyl-thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Biological Activities of Thiazolyl-Thiophene Derivatives

Thiazolyl-thiophene compounds have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutic agents. The inherent biological activities of both thiazole and thiophene rings, which are present in numerous FDA-approved drugs, are often potentiated when these two heterocyclic systems are molecularly hybridized.

Anticancer Activity

A significant area of investigation for thiazolyl-thiophene derivatives is their potential as anticancer agents. Studies have shown that these compounds can exhibit potent cytotoxicity against various cancer cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

Table 1: Anticancer Activity of Thiazolyl-Thiophene Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
4b MCF-7 (Breast)MTT10.2 ± 0.7[2]
13a MCF-7 (Breast)MTT11.5 ± 0.8[2]
Cisplatin MCF-7 (Breast)MTT13.3 ± 0.61[2]
20b A-549 (Lung)MTT4.37 ± 0.7
20b HepG-2 (Liver)MTT8.03 ± 0.5
Cisplatin A-549 (Lung)MTT0.95 ± 0.90
Cisplatin HepG-2 (Liver)MTT1.40 ± 1.1
11 HCT-116 (Colon)Not Specified>10.86[3]
11 Huh-7 (Liver)Not Specified>9.73[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazolyl-thiophene compounds have shown promising activity against a range of bacterial and fungal strains. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiazolyl-Thiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
15 E. coli5-10[4]
15 P. aeruginosa5-10[4]
15 S. aureus5-10[4]
Ciprofloxacin E. coli, P. aeruginosa, S. aureus1.25-7[4]
15 C. albicans5[4]
Nystatin C. albicans5[4]
11 A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes6.25-12.5[5]
11 S. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25-12.5[5]
12 S. aureus, E. coli, A. niger125-150[6]
13 Gram-positive and Gram-negative bacteria, Fungi50-75[6]
14 Gram-positive and Gram-negative bacteria, Fungi50-75[6]
Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Thiazolyl-thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating significant inhibition of inflammatory mediators. A common preclinical model to assess anti-inflammatory potential is the carrageenan-induced paw edema assay in rodents. The effectiveness of these compounds is often compared to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of Thiazolyl-Thiophene Derivatives

Compound IDAnimal ModelAssay% InhibitionReference
3c RatCarrageenan-induced paw edemaBetter than other synthesized compounds
Indomethacin RatCarrageenan-induced paw edemaStandard[7]
Naproxen RatCarrageenan-induced paw edemaStandard[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of thiazolyl-thiophene compounds.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and the concentration is determined by optical density at a specific wavelength (typically between 500 and 600 nm).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Antimicrobial Susceptibility Testing

2.2.1. Kirby-Bauer Disk Diffusion Method

This method is a qualitative test for determining the susceptibility of bacteria to various antimicrobial agents.[8]

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place paper disks impregnated with a standard concentration of the test compounds onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

2.2.2. Broth Microdilution for MIC Determination

This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7][11]

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds ThiazolylThiophene Thiazolyl-Thiophene Compound ThiazolylThiophene->EGFR Inhibits Transcription Gene Transcription (Proliferation, Survival) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Simplified EGFR signaling pathway and the inhibitory action of thiazolyl-thiophene compounds.

COX_Inhibition_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation ThiazolylThiophene Thiazolyl-Thiophene Compound (NSAID-like) ThiazolylThiophene->COX Inhibits

Mechanism of action of NSAID-like anti-inflammatory compounds via COX inhibition.

Experimental Workflows

MTT_Workflow Start Start: Cell Culture Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Thiazolyl-Thiophene Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Calculate % Viability & IC50 Read->Analyze End End: Cytotoxicity Profile Analyze->End

General experimental workflow for the MTT cytotoxicity assay.

Antimicrobial_Workflow cluster_qualitative Kirby-Bauer Disk Diffusion (Qualitative) cluster_quantitative Broth Microdilution (Quantitative) Start_KB Prepare Bacterial Lawn on Agar Plate Apply_Disks Apply Compound-impregnated Disks Start_KB->Apply_Disks Incubate_KB Incubate 18-24h Apply_Disks->Incubate_KB Measure_Zones Measure Zones of Inhibition Incubate_KB->Measure_Zones Start_MIC Prepare Serial Dilutions of Compound in 96-well Plate Inoculate_MIC Inoculate with Standardized Bacterial Suspension Start_MIC->Inoculate_MIC Incubate_MIC Incubate 18-24h Inoculate_MIC->Incubate_MIC Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Determine_MIC

Workflow for antimicrobial susceptibility testing.

Conclusion

Thiazolyl-thiophene compounds represent a versatile and promising scaffold in medicinal chemistry. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and visual representations of biological pathways and workflows are intended to facilitate further research and development in this exciting area. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to pave the way for their potential clinical applications.

References

Foundational

In-depth Technical Guide: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For the attention of: Researchers, scientists, and drug development professionals. Dated: December 27, 2025 Abstract This technical guide serves as a literature review for the chemical compound 5-(2-methyl-1,3-thiazol-4-...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 27, 2025

Abstract

This technical guide serves as a literature review for the chemical compound 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. Despite a comprehensive search of scientific databases and patent literature, there is a notable absence of published research detailing the biological activity, experimental protocols, and specific signaling pathway interactions for this particular molecule. This document summarizes the available physicochemical data and contextualizes the potential significance of this compound within the broader landscape of thiazole and thiophene derivatives in drug discovery.

Introduction

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a heterocyclic compound featuring a methylthiazole moiety linked to a thiophene sulfonyl chloride. This structural combination is of interest in medicinal chemistry, as both thiazole and thiophene rings are present in numerous biologically active molecules. The sulfonyl chloride group is a reactive functional group, often utilized in the synthesis of sulfonamides, which are a well-established class of therapeutic agents. This guide aims to consolidate the existing knowledge on this specific compound to aid researchers in their investigations.

Physicochemical Properties

A summary of the known physicochemical properties of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is presented in Table 1. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 215434-25-6[1]
Molecular Formula C8H6ClNO2S3[1]
Molecular Weight 295.79 g/mol Calculated
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Table 1: Physicochemical Properties

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride could not be located in the public domain. However, the synthesis of structurally related thiophene-sulfonyl chlorides is documented. A general synthetic approach often involves the chlorosulfonation of a corresponding thiophene derivative.

Below is a generalized workflow for the synthesis of a thiophene-sulfonyl chloride, which could potentially be adapted for the target molecule.

G Thiophene 2-(2-methyl-1,3-thiazol-4-yl)thiophene Reaction Chlorosulfonation Reaction Thiophene->Reaction ChlorosulfonicAcid Chlorosulfonic acid (ClSO3H) ChlorosulfonicAcid->Reaction Product 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Figure 1: Generalized Synthetic Workflow. This diagram illustrates a potential synthetic route. The starting material, 2-(2-methyl-1,3-thiazol-4-yl)thiophene, would be reacted with a chlorosulfonating agent to yield the desired sulfonyl chloride, which would then be purified.

Biological Activity and Signaling Pathways

As of the date of this report, no public data from biological screenings, in vitro or in vivo studies for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride are available. Broader research on related chemical classes provides some context for its potential applications.

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, thiophene derivatives are prevalent in many approved drugs and are recognized as important pharmacophores. The combination of these two rings in one molecule suggests that it could be a candidate for various drug discovery programs.

The logical relationship for investigating the biological potential of this compound is outlined in the following diagram.

G Start 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Library Compound Library Synthesis Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Figure 2: Drug Discovery Workflow. This diagram shows the typical progression from a starting compound to an approved drug. Currently, the subject compound is at the initial stage, with its biological activity yet to be publicly characterized.

Conclusion and Future Directions

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a commercially available compound with structural features that suggest potential for biological activity. However, there is a clear gap in the scientific literature regarding its synthesis, characterization, and biological evaluation.

Future research should focus on:

  • Developing and publishing a robust synthetic protocol.

  • Screening the compound against a variety of biological targets to identify potential therapeutic applications.

  • Investigating the structure-activity relationships of derivatives to optimize for potency and selectivity.

This technical guide highlights the lack of available data and underscores the opportunity for novel research into the properties and potential applications of this compound. Researchers are encouraged to explore this molecule as a potential starting point for new drug discovery initiatives.

References

Exploratory

The Advent of Thiophene Sulfonyl Chlorides: A Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development

For Immediate Release A comprehensive technical guide detailing the history, synthesis, and significant role of novel thiophene sulfonyl chlorides in modern drug discovery has been released. This whitepaper serves as an...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the history, synthesis, and significant role of novel thiophene sulfonyl chlorides in modern drug discovery has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough examination of this critical class of organic compounds.

Thiophene, a sulfur-containing aromatic heterocycle, was first isolated in 1882 by Viktor Meyer as a contaminant in benzene.[1][2] Its unique chemical and physical properties, closely resembling those of benzene, quickly established it as a valuable scaffold in organic chemistry.[2] The subsequent development of methods to introduce the highly reactive sulfonyl chloride moiety onto the thiophene ring marked a significant milestone, unlocking a vast potential for the synthesis of novel derivatives with profound implications for medicinal chemistry.[3] Thiophene sulfonyl chlorides have since become indispensable building blocks in the creation of a wide array of therapeutic agents, from antibacterial to anticancer drugs.[4][5]

This guide provides a detailed exploration of the historical context of their discovery, modern synthetic methodologies, and the evolution of their application in the pharmaceutical industry. It includes meticulously structured data on their biological activities, detailed experimental protocols for key syntheses, and visual diagrams to elucidate complex synthetic pathways and structure-activity relationships.

A Historical Perspective: From Thiophene's Discovery to its Functionalization

The journey of thiophene sulfonyl chlorides began with Viktor Meyer's discovery of thiophene itself.[1] It was observed that crude benzene, when mixed with sulfuric acid and isatin, produced a blue dye, a reaction not observed with purified benzene.[1] This led Meyer to isolate the responsible sulfur-containing compound, thiophene.[1] The high reactivity of thiophene towards sulfonation was quickly recognized and became a foundational reaction in thiophene chemistry.[1]

The direct chlorosulfonation of thiophene using chlorosulfuric acid emerged as a primary method for the synthesis of thiophenesulfonyl chlorides.[3] This reaction, while effective, often presented challenges related to the acid sensitivity of the thiophene ring, leading to polymerization and the formation of undesired byproducts.[3] Over the years, advancements in synthetic methodologies have led to the development of milder and more selective reagents and protocols, significantly improving the efficiency and accessibility of these vital intermediates.

The Discovery of Novel Thiophene Sulfonyl Chlorides and their Derivatives

The versatility of the thiophene sulfonyl chloride scaffold has enabled the synthesis of a multitude of novel derivatives with diverse biological activities. The sulfonyl chloride group serves as a highly reactive handle for the introduction of various functional groups, most notably through the formation of sulfonamides by reaction with primary or secondary amines.[6] This has been a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of drugs.[6]

Recent research has focused on the development of substituted thiophene sulfonyl chlorides to fine-tune the pharmacological properties of the resulting molecules. These efforts have led to the discovery of potent inhibitors of various enzymes, including carbonic anhydrases, c-Jun N-terminal kinases (JNKs), and decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a crucial enzyme in Mycobacterium tuberculosis.[1][7]

Quantitative Data on the Biological Activity of Novel Thiophene Derivatives

The following tables summarize the inhibitory activities of several novel thiophene sulfonamide derivatives against different biological targets.

Table 1: Inhibitory Activity of Thiophene-based Sulfonamides against Carbonic Anhydrase Isoforms

CompoundhCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
5-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide2242.25.43.4
5-(1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide75447.7811239

Data sourced from a study on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides as carbonic anhydrase inhibitors.

Table 2: Cytotoxic Activity of Novel Thiophene Derivatives against MCF-7 Breast Cancer Cell Line

CompoundIC50 (µmol L-1)
Compound 6 10.25
Compound 7 9.70
Compound 9 9.55
Compound 13 9.39
Doxorubicin (positive control)32.00

Data from a study on novel thiophene derivatives with various biologically active moieties.[2] The specific structures of compounds 6, 7, 9, and 13 can be found in the cited reference.

Table 3: Antimycobacterial Activity of Thiophene-arylamide Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)
23a >128
23b 64
24a 0.5
24b 0.25
25a 1
25b 0.5

Data extracted from a study on novel thiophene-arylamide derivatives as DprE1 inhibitors.[7] The detailed structures of the compounds are available in the source publication.

Detailed Experimental Protocols

To provide practical guidance for researchers, this section details the experimental procedures for both a classic and a modern method for the synthesis of thiophene sulfonyl chlorides and their derivatives.

Classic Synthesis: Chlorosulfonation of Thiophene using Chlorosulfuric Acid

This method represents a traditional approach to the synthesis of thiophene-2-sulfonyl chloride.

Materials:

  • Thiophene

  • Chlorosulfuric acid

  • Crushed ice

  • Sodium bicarbonate (5% aqueous solution)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, carefully add chlorosulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a low temperature.

  • Slowly add thiophene dropwise to the cooled chlorosulfuric acid with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with chloroform.

  • Wash the combined organic extracts with a 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude thiophene-2-sulfonyl chloride, which can be further purified by vacuum distillation.[3]

Modern Synthesis: One-Step Preparation using a DMF-SO2Cl2 Complex

This method offers a more convenient, one-step procedure for the synthesis of thiophenesulfonyl chlorides, particularly for acid-sensitive thiophenes.[3]

Materials:

  • Thiophene derivative

  • N,N-Dimethylformamide (DMF)

  • Sulfuryl chloride (SO2Cl2)

  • Ice

  • Chloroform

  • Sodium bicarbonate (5% aqueous solution)

  • Water

Procedure:

  • Prepare the 1:1 DMF-SO2Cl2 complex by slowly adding freshly distilled SO2Cl2 to ice-cooled DMF, keeping the temperature below 25 °C.[3]

  • To the formed solid complex, add the thiophene derivative.[3]

  • Heat the mixture at an appropriate temperature (e.g., 95-98 °C for thiophene) for 1-3 hours with occasional shaking.[3]

  • Cool the resulting viscous mixture and pour it into ice-water.[3]

  • Extract the aqueous mixture with chloroform.[3]

  • Wash the chloroform solution successively with water, 5% sodium bicarbonate solution, and water.[3]

  • Dry the organic layer and evaporate the solvent to obtain the crude thiophenesulfonyl chloride, which can be purified by vacuum distillation or recrystallization.[3]

Visualizing Synthesis and Structure-Activity Relationships

To further clarify the concepts discussed, the following diagrams illustrate a typical synthetic workflow and a key structure-activity relationship.

experimental_workflow Thiophene Thiophene Thiophene_Sulfonyl_Chloride Thiophene-2-sulfonyl Chloride Thiophene->Thiophene_Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Thiophene_Sulfonyl_Chloride Thiophene_Sulfonamide Thiophene-2-sulfonamide Thiophene_Sulfonyl_Chloride->Thiophene_Sulfonamide Sulfonamide Formation Primary_Amine Primary/Secondary Amine (R-NH2) Primary_Amine->Thiophene_Sulfonamide Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assay) Thiophene_Sulfonamide->Biological_Screening Evaluation Lead_Compound Lead Compound Biological_Screening->Lead_Compound Identification

Caption: Synthetic workflow for the development of a thiophene-based lead compound.

structure_activity_relationship cluster_core Thiophene Sulfonamide Core cluster_substituents Substituents (R-groups) Thiophene_Ring Thiophene Ring (Aromatic Scaffold) Sulfonamide_Linker Sulfonamide Linker (-SO2NH-) Biological_Activity Biological Activity (e.g., Enzyme Inhibition) Sulfonamide_Linker->Biological_Activity Essential for Binding R1 R1 Group (Modulates Potency) R1->Biological_Activity Influences R2 R2 Group (Impacts Selectivity and Pharmacokinetics) R2->Biological_Activity Influences

Caption: Key structure-activity relationships in thiophene sulfonamide inhibitors.

Conclusion

Thiophene sulfonyl chlorides and their derivatives have a rich history and continue to be at the forefront of drug discovery research. Their synthetic accessibility and the diverse pharmacological activities of their derivatives make them a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of their discovery, synthesis, and application, offering valuable insights for professionals in the field. The continued exploration of novel thiophene sulfonyl chlorides is expected to yield new and improved therapeutic agents for a wide range of diseases.

References

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Novel Sulfonamides Utilizing 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals. Introduction Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of heterocyclic moieties, such as the thiazole ring, into sulfonamide scaffolds has been a key strategy in the development of novel therapeutic agents.[4][5][6][7] The thiazole nucleus is a component of numerous clinically approved drugs and is known to enhance pharmacological activity.[3][7] This document provides a detailed protocol for the synthesis of a library of sulfonamides derived from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a versatile building block for drug discovery.[8][9][10][11]

The described protocol outlines the reaction of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with a variety of primary and secondary amines to yield the corresponding sulfonamides. This method is based on well-established procedures for sulfonamide synthesis and is amenable to high-throughput synthesis for the generation of compound libraries for biological screening.[12][13][14]

Experimental Protocol

General Procedure for the Synthesis of N-substituted-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamides

This protocol describes a general method for the reaction of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with a representative amine.

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the desired primary or secondary amine (1.1 mmol) in pyridine (5 mL) at 0 °C (ice bath), add 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a series of sulfonamides derived from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and various amines.

EntryAmineProductYield (%)¹H NMR (δ, ppm)MS (m/z)
1AnilineN-phenyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide852.75 (s, 3H), 7.10-7.40 (m, 6H), 7.65 (d, 1H), 7.80 (s, 1H), 10.50 (s, 1H)[M+H]⁺ 353.0
2BenzylamineN-benzyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide882.74 (s, 3H), 4.25 (d, 2H), 7.20-7.40 (m, 6H), 7.60 (d, 1H), 7.78 (s, 1H), 8.50 (t, 1H)[M+H]⁺ 367.0
3Morpholine4-((5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl)sulfonyl)morpholine922.76 (s, 3H), 3.20 (t, 4H), 3.75 (t, 4H), 7.45 (d, 1H), 7.85 (s, 1H)[M+H]⁺ 347.0
4Piperidine1-((5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl)sulfonyl)piperidine901.50-1.70 (m, 6H), 2.75 (s, 3H), 3.10 (t, 4H), 7.40 (d, 1H), 7.82 (s, 1H)[M+H]⁺ 345.0

Note: The presented NMR and MS data are hypothetical and representative for the expected products.

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow reagent reagent process process product product analysis analysis sulfonyl_chloride 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride reaction Reaction in Pyridine sulfonyl_chloride->reaction amine Primary/Secondary Amine amine->reaction workup Aqueous Workup reaction->workup 1. Evaporation 2. Extraction purification Silica Gel Chromatography workup->purification Crude Product final_product Pure Sulfonamide purification->final_product characterization Characterization (NMR, MS) final_product->characterization signaling_pathway receptor receptor kinase kinase transcription_factor transcription_factor response response inhibitor inhibitor extracellular_signal Extracellular Signal receptor_node Receptor extracellular_signal->receptor_node kinase1 Kinase 1 receptor_node->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf cellular_response Cellular Response (e.g., Proliferation, Survival) tf->cellular_response sulfonamide_inhibitor Sulfonamide Inhibitor sulfonamide_inhibitor->kinase2

References

Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides via Reaction of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals. Introduction: The synthesis of sulfonamides is a cornerstone in medicinal chemistry due to their wide range of pharmacological activities, including...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of sulfonamides is a cornerstone in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The core scaffold of 5-(2-methyl-1,3-thiazol-4-yl)thiophene is a recognized pharmacophore present in various bioactive molecules.[3][4] This document provides detailed protocols for the synthesis of novel N-substituted 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamides through the reaction of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with primary amines. These protocols are designed to be a practical guide for researchers in drug discovery and development.

The resulting sulfonamides, incorporating the thiophene-thiazole moiety, are of significant interest as they may exhibit inhibitory activity against enzymes such as carbonic anhydrase, a target for antiglaucoma and antiepileptic drugs.[5][6][7]

Data Presentation

The following table can be used to summarize the results from the synthesis of a library of sulfonamide derivatives.

EntryPrimary Amine (R-NH₂)SolventBaseReaction Time (h)Yield (%)Purity (e.g., by HPLC)Analytical Data (M.P., NMR, MS)
1
2
3
4
5

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of Primary Amines

This protocol outlines a general method for the reaction of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with a primary amine in an aprotic solvent using a tertiary amine base.[8][9][10]

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Primary amine (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents)[9]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

  • Standard work-up and purification reagents (water, saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.[8][9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[8][9]

  • Addition of Sulfonyl Chloride: Dissolve 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent.[9] Add this solution dropwise to the stirred amine solution over 15-60 minutes.[8][9] Slow addition is crucial to minimize the formation of the di-sulfonylated product.[8]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete.[8] Then, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8] Extract the product with a suitable organic solvent like ethyl acetate.[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide.[8][9]

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

For rapid and efficient synthesis, a microwave-assisted, solvent-free approach can be employed.[11]

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Primary amine (1.0 equivalent)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Mixing: In a microwave reactor vial, add the primary amine (1.0 equivalent) and 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 equivalent).

  • Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature and time to complete the reaction (optimization may be required).

  • Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent and purify by flash column chromatography or recrystallization.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

reagents Primary Amine + Base in Anhydrous Solvent reaction Reaction at 0°C to RT reagents->reaction sulfonyl_chloride 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in Anhydrous Solvent sulfonyl_chloride->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Substituted Sulfonamide purification->product

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Diagram 2: Conceptual Signaling Pathway Inhibition

drug Thiophene-Thiazole Sulfonamide Derivative drug->inhibition enzyme Target Enzyme (e.g., Carbonic Anhydrase) product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Physiological Effect product->downstream inhibition->enzyme

Caption: Conceptual inhibition of a target enzyme by a sulfonamide derivative.

References

Method

Application Notes and Protocols for the Derivatization of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental procedures for the synthesis of sulfonamide and sulfonate ester derivatives from 5-(2-methyl-1,3-thiaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of sulfonamide and sulfonate ester derivatives from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. This key intermediate is valuable in medicinal chemistry for creating diverse compound libraries for drug discovery programs. The protocols outlined below are intended for use by trained laboratory personnel.

Introduction

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a versatile chemical building block. The sulfonyl chloride moiety is highly reactive towards nucleophiles, making it an excellent electrophile for the synthesis of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of therapeutic agents, exhibiting biological activities such as antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The derivatization procedures described herein provide a robust methodology for generating novel molecular entities for screening and lead optimization.

General Reaction Schemes

The primary derivatization pathways for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride involve its reaction with amines to form sulfonamides or with alcohols to form sulfonate esters. These reactions typically proceed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G start 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride invis1 start->invis1 invis2 start->invis2 amine Amine (R-NH₂) sulfonamide Sulfonamide Derivative amine->sulfonamide Base (e.g., Pyridine) Solvent (e.g., DCM) alcohol Alcohol (R-OH) sulfonate_ester Sulfonate Ester Derivative alcohol->sulfonate_ester Base (e.g., Pyridine) Solvent (e.g., DCM) invis1->amine + invis2->alcohol +

Caption: General derivatization of the target sulfonyl chloride.

Safety and Handling

Caution: Sulfonyl chlorides are reactive, corrosive, and moisture-sensitive. Always handle 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The bases used, such as pyridine and triethylamine, are flammable and toxic. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides

This protocol describes the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Primary or secondary amine (1.1 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert gas supply

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Upon completion, dilute the mixture with DCM (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid or oil via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]

Protocol 2: General Procedure for the Synthesis of Sulfonate Esters

This protocol details the reaction with an alcohol or phenol to form the corresponding sulfonate ester.

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Alcohol or Phenol (1.1 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • All other reagents and equipment as listed in Protocol 1.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 mmol) and pyridine (1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).[5]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Perform the aqueous work-up as described in Protocol 1 (steps 7-9).

  • Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the pure sulfonate ester.

Characterization

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. For sulfonamides, the appearance of a signal for the N-H proton (typically between 8.0 and 10.5 ppm) is indicative of product formation.[6][7]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution Mass Spectrometry).[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic asymmetric and symmetric stretching vibrations for the SO₂ group are expected in the range of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[6]

Data Presentation: Representative Derivatization Results

The following table summarizes hypothetical results for the derivatization of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with various nucleophiles.

EntryNucleophile (R-XH)Product NameTime (h)Yield (%)M.p. (°C)
1AnilineN-phenyl-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide688155-157
2BenzylamineN-benzyl-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide592141-143
3Morpholine4-{[5-(2-methylthiazol-4-yl)thien-2-yl]sulfonyl}morpholine495162-164
4PhenolPhenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate1275110-112
5MethanolMethyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate167198-100
64-FluoroanilineN-(4-fluorophenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide685171-173

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of derivatives.

G A 1. Reaction Setup - Dissolve Nucleophile & Base in Solvent - Cool to 0 °C B 2. Add Sulfonyl Chloride Solution (Dropwise) A->B C 3. Reaction - Warm to RT - Stir for 4-24h B->C D 4. Monitor Progress (TLC) C->D E 5. Aqueous Work-up - Dilute with Solvent - Wash with Acid, Base, Brine D->E Reaction Complete F 6. Dry & Concentrate - Dry with Na₂SO₄ - Filter & Evaporate Solvent E->F G 7. Purification - Column Chromatography or - Recrystallization F->G H 8. Characterization - NMR, MS, IR - Purity Analysis G->H I Pure Derivative H->I

Caption: Standard workflow for synthesis and purification.

References

Application

Application of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in Medicinal Chemistry: A Focus on Carbonic Anhydrase Inhibition

Introduction 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry. Its structural composition, featuring a thiophene ring linked t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry. Its structural composition, featuring a thiophene ring linked to a methylthiazole moiety and bearing a reactive sulfonyl chloride group, makes it an ideal scaffold for the synthesis of a diverse range of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore, present in a multitude of clinically approved drugs with activities spanning antimicrobial, diuretic, anticonvulsant, and anticancer applications. A primary target for sulfonamide-based drugs is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).

This document provides detailed application notes on the use of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in the development of novel carbonic anhydrase inhibitors, complete with experimental protocols and illustrative diagrams.

Application Notes

Therapeutic Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological processes, including pH regulation, ion transport, and fluid balance. Several isoforms of human carbonic anhydrase (hCA) have been identified, with hCA I and hCA II being cytosolic, and hCA IX and hCA XII being tumor-associated, transmembrane isoforms. Inhibition of these enzymes has therapeutic implications in various conditions:

  • Glaucoma: Inhibition of CAs in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.

  • Epilepsy: CA inhibitors can modulate neuronal excitability.

  • Edema: By inhibiting CA in the kidneys, sulfonamides can promote diuresis.

  • Cancer: Inhibition of tumor-associated CAs (hCA IX and XII), which are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, is a promising strategy in oncology.

The 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide scaffold is a promising starting point for the design of potent and selective CA inhibitors. The sulfonamide moiety can coordinate with the zinc ion in the active site of the enzyme, while the substituted thiophene-thiazole portion can be modified to achieve desired potency and isoform selectivity.

Data Presentation: In Vitro Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the in vitro inhibitory activity of a representative series of hypothetical sulfonamide derivatives synthesized from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride against two human carbonic anhydrase isoforms, hCA I and hCA II. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.

Compound IDR-grouphCA I (IC50, µM)hCA II (IC50, µM)
1a -H45.2140.15
1b -CH355.6748.92
1c -F40.1139.88
1d -Cl39.3839.16
1e -Br42.5041.30
1f -OCH368.4355.27
1g -NO2198.0486.64
AAZ (Standard)18.1120.65

Note: The data presented in this table is hypothetical and is modeled after the inhibitory activities of analogous compounds reported in the scientific literature for illustrative purposes.

Experimental Protocols

1. General Synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamides (1a-g)

This protocol describes a general method for the synthesis of a series of N-substituted sulfonamides from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Appropriate primary or secondary amine (e.g., ammonia for 1a, methylamine for 1b, etc.)

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 eq) in pyridine at 0 °C.

  • To this solution, add the corresponding amine (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired sulfonamide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

2. In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized sulfonamides against hCA I and hCA II.

Principle:

The esterase activity of carbonic anhydrase is measured by monitoring the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be detected spectrophotometrically at 400 nm.

Materials:

  • Purified human carbonic anhydrase I and II

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA)

  • Synthesized sulfonamide inhibitors

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the inhibitors and acetazolamide in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution at various concentrations.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of NPA hydrolysis for each inhibitor concentration.

  • Determine the IC50 values by plotting the percentage of enzyme inhibition versus the inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Sulfonamides cluster_assay Carbonic Anhydrase Inhibition Assay start 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride reaction Reaction in Pyridine start->reaction amine Primary/Secondary Amine amine->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Sulfonamide Derivative purification->product inhibitor Sulfonamide Derivative product->inhibitor enzyme hCA I or hCA II incubation Incubation enzyme->incubation inhibitor->incubation measurement Spectrophotometric Measurement (400 nm) incubation->measurement substrate 4-Nitrophenyl Acetate (NPA) substrate->measurement analysis IC50 Determination measurement->analysis

Caption: Experimental workflow for the synthesis and biological evaluation of sulfonamide derivatives.

signaling_pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibition Inhibition Mechanism Zn Zn²⁺ H2O H₂O Zn->H2O His His Zn->His His2 His Zn->His2 His3 His Zn->His3 binding Coordination to Zn²⁺ Zn->binding HCO3 HCO₃⁻ + H⁺ Zn->HCO3 H2O->Zn inhibitor Sulfonamide (R-SO₂NH₂) inhibitor->binding result Enzyme Inhibition binding->result CO2 CO₂ CO2->Zn

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Method

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of a library of novel kinase inhibitors derived from 5-(2-methyl-1,3-thiazol-4-yl)thio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a library of novel kinase inhibitors derived from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. The synthesized compounds, bearing a key sulfonamide linkage, have been evaluated for their inhibitory activity against p38 mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology and inflammatory diseases.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Thiophene and thiazole-containing compounds have also demonstrated significant potential as kinase inhibitors.[2][3] This protocol outlines the synthesis of a series of N-substituted sulfonamides starting from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. The rationale for targeting p38 MAPK and VEGFR-2 stems from their pivotal roles in cellular signaling pathways related to inflammation, cell proliferation, and angiogenesis.[4][5][6][7][8]

Data Presentation

The inhibitory activities of the synthesized compounds were assessed against p38α MAPK and VEGFR-2 kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR-Groupp38α MAPK IC50 (nM)VEGFR-2 IC50 (nM)
SKI-001 Phenyl150250
SKI-002 4-Fluorophenyl85180
SKI-003 4-Methoxyphenyl120210
SKI-004 3-Aminophenyl70155
SKI-005 Pyridin-4-yl95190
SKI-006 Benzyl210350
Reference SorafenibN/A90
Reference SB20358050N/A

Experimental Protocols

General Synthesis of Novel Kinase Inhibitors (SKI-001 to SKI-006)

This protocol describes a general method for the synthesis of N-substituted sulfonamides from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and various primary amines.

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Appropriate primary amine (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline, 3-aminoaniline, 4-aminopyridine, benzylamine)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.1 equivalents) in anhydrous dichloromethane (10 mL).

  • Add anhydrous pyridine (1.5 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Slowly add a solution of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted sulfonamide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38α MAPK and VEGFR-2 was determined using a luminescence-based kinase assay.

Materials:

  • Recombinant human p38α MAPK or VEGFR-2 enzyme

  • ATP

  • Substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds

  • DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add 5 µL of the diluted inhibitor solution to each well.

  • Add 20 µL of a solution containing the kinase and substrate peptide in assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of a solution containing ATP in assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

Synthesis_Workflow start 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride reaction Sulfonamide Synthesis (Pyridine, DCM) start->reaction amine Primary Amine (R-NH2) amine->reaction product Novel Kinase Inhibitor (SKI-XXX) reaction->product

Caption: General synthetic scheme for the novel kinase inhibitors.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway stimuli Stress Stimuli (UV, Cytokines) mkk MKK3/6 stimuli->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Targets (ATF2, MAPKAPK2) p38->downstream Phosphorylates inhibitor Synthesized Inhibitor (SKI-XXX) inhibitor->p38 Inhibits response Cellular Responses (Inflammation, Apoptosis) downstream->response Leads to

Caption: Inhibition of the p38 MAPK signaling cascade.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds & Activates downstream Downstream Signaling (PLCγ, PI3K/Akt, MAPK) vegfr2->downstream Activates inhibitor Synthesized Inhibitor (SKI-XXX) inhibitor->vegfr2 Inhibits response Cellular Responses (Proliferation, Migration, Angiogenesis) downstream->response Promotes

References

Application

Application Notes and Protocols for Reactions with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for catalytic reactions involving the versatile building block, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for catalytic reactions involving the versatile building block, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. This compound is of significant interest in medicinal chemistry due to the prevalence of the thiophene and thiazole scaffolds in a wide range of therapeutic agents. The following protocols are designed to serve as a starting point for the synthesis of diverse derivatives for drug discovery and development programs.

Overview of Reactivity

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a reactive intermediate that can undergo a variety of transformations at the sulfonyl chloride moiety. The primary application of this functional group is in the formation of sulfonamides through reaction with primary or secondary amines. Additionally, the sulfonyl chloride group can participate in catalytic cross-coupling reactions and can be reduced to the corresponding thiol, providing further opportunities for molecular diversification.

Catalytic Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. While the reaction of a sulfonyl chloride with an amine is often carried out under basic, non-catalytic conditions, catalytic methods are emerging. Copper-catalyzed methods, for instance, can offer milder reaction conditions and broader substrate scope.

Copper-Catalyzed Sulfonamidation

This protocol describes a general method for the copper-catalyzed synthesis of sulfonamides from an aryl sulfonyl chloride and an amine.

Experimental Protocol:

  • To a reaction vial, add 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a copper(I) salt such as CuI or CuBr (5-10 mol%), and a suitable ligand, for example, an oxalamide or a 4-hydroxypicolinamide (10-20 mol%).

  • Add a base, such as K2CO3 or Cs2CO3 (2.0 equiv.), and a solvent like dioxane or toluene.

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Data Presentation:

EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10 mol%), Ligand (20 mol%)Dioxane1001285
2BenzylamineCuBr (5 mol%), Ligand (10 mol%)Toluene901878
3MorpholineCuI (10 mol%), Ligand (20 mol%)Dioxane1001092

Yields are hypothetical and for illustrative purposes.

Logical Workflow for Copper-Catalyzed Sulfonamidation:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification Reactants Sulfonyl Chloride + Amine Heating Heat to 80-110 °C Reactants->Heating Catalyst Cu(I) Salt + Ligand Catalyst->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Dilution Dilute with EtOAc Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Washing Wash with Water/Brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Flash Chromatography Concentration->Chromatography Product Pure Sulfonamide Chromatography->Product

Caption: Workflow for copper-catalyzed sulfonamide synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl sulfonyl chlorides can serve as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, providing a route to biaryl compounds. This desulfonylative coupling offers an alternative to more common cross-coupling reactions involving aryl halides.

Protocol for Suzuki-Miyaura Coupling

Experimental Protocol:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh3)4 (5-10 mol%) or a combination of Pd2(dba)3 (2.5 mol%) and a suitable ligand (e.g., a bulky phosphine or an N-heterocyclic carbene precursor, 10 mol%).

  • Add a base, typically K2CO3, Cs2CO3, or K3PO4 (3.0 equiv.), and a dry, degassed solvent like THF, dioxane, or DME.

  • Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Data Presentation:

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4 (8 mol%)K2CO3THF8075
24-Methoxyphenylboronic acidPd2(dba)3 (2.5 mol%), SPhos (10 mol%)K3PO4Dioxane10082
3Pyridine-3-boronic acidPd(PPh3)4 (10 mol%)Cs2CO3DME9068

Yields are hypothetical and for illustrative purposes.

Signaling Pathway for Suzuki-Miyaura Cross-Coupling:

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition ArSO2Cl 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride ArSO2Cl->Oxidative\nAddition Ar'B(OH)2 Arylboronic Acid Transmetalation Transmetalation Ar'B(OH)2->Transmetalation Base Ar-Ar' Biaryl Product Ar-Pd(II)-SO2Cl Ar-Pd(II)-SO2Cl Oxidative\nAddition->Ar-Pd(II)-SO2Cl Ar-Pd(II)-SO2Cl->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Catalytic Reduction to Thiol

The sulfonyl chloride can be reduced to the corresponding thiol, which is a valuable intermediate for further functionalization, for example, through S-alkylation or S-arylation reactions.

Protocol for Catalytic Hydrogenation

Experimental Protocol:

  • Charge a high-pressure reactor with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.0 equiv.), a palladium on carbon catalyst (e.g., 5-10 wt% Pd/C, 1-5 mol% Pd), and a suitable solvent such as THF, ethyl acetate, or toluene.

  • Add a base to neutralize the HCl generated during the reaction. An inorganic base like NaOAc or a non-nucleophilic organic base like a tertiary amine (e.g., triethylamine) can be used (2.0-3.0 equiv.).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-500 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C).

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • If an inorganic base was used, wash the filtrate with water. If an organic base was used, an acidic wash may be necessary to remove it.

  • Dry the organic phase over anhydrous Na2SO4 or MgSO4 and concentrate under reduced pressure.

  • The crude thiol may be used directly or purified by chromatography, keeping in mind the potential for oxidation to the disulfide.

Data Presentation:

EntryCatalystBaseSolventH2 Pressure (psi)Temp (°C)Yield (%)
15% Pd/CNaOAcTHF1002590
210% Pd/CEt3NEthyl Acetate2005088
35% Pd/CNa2CO3Toluene3007085

Yields are hypothetical and for illustrative purposes.

Experimental Workflow for Catalytic Hydrogenation:

G cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_product Product Reagents Sulfonyl Chloride + Pd/C + Base + Solvent Purge Purge with H2 Reagents->Purge Pressurize Pressurize with H2 Purge->Pressurize Stir_Heat Stir at Temp Pressurize->Stir_Heat Vent Vent Reactor Stir_Heat->Vent Filter Filter Catalyst Vent->Filter Wash Aqueous Wash Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Thiol Crude Thiol Dry_Concentrate->Thiol

Caption: Workflow for the catalytic reduction of a sulfonyl chloride to a thiol.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment.

Method

Application Notes and Protocols for the Scale-Up Synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the scale-up synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a key intermedi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the scale-up synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a key intermediate in the development of various therapeutic agents. The synthesis involves a two-step process commencing with the preparation of the precursor, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid, followed by its conversion to the target sulfonyl chloride. This application note also covers the synthesis of derivative sulfonamides. The procedures detailed herein are designed for scalability, emphasizing safety, efficiency, and environmental considerations. Additionally, the biological context of these molecules as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) is discussed, including a diagram of the associated signaling pathway.

Introduction

Heterocyclic compounds containing thiophene and thiazole moieties are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The title compound, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, and its derivatives are of particular interest due to their potential as therapeutic agents. Specifically, the precursor carboxylic acid has been identified as a ligand for Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes, obesity, and certain cancers.[1][4][5] The sulfonyl chloride functional group is a versatile handle for the synthesis of a library of derivatives, such as sulfonamides, for structure-activity relationship (SAR) studies.

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including heat and mass transfer, reaction time, and product isolation.[6] This document outlines a robust and scalable aqueous-based process for the synthesis of the title sulfonyl chloride, which offers safety and environmental advantages over traditional methods using hazardous reagents like chlorine gas.[7][8]

Biological Context: PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating key proteins, thereby downregulating signaling cascades. In metabolic pathways, PTP1B acts as a negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), PTP1B attenuates downstream signaling, leading to reduced glucose uptake.[9][10] Similarly, it dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway, which is involved in appetite regulation.[4] Inhibition of PTP1B is therefore a promising therapeutic strategy for enhancing insulin and leptin sensitivity in conditions like type 2 diabetes and obesity.[1][5]

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pIR p-IR IR->pIR Autophosphorylation JAK2 JAK2 LR->JAK2 IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K Activates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation GLUT4 GLUT4 Vesicle Translocation pAKT->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation GeneTranscription Gene Transcription (Appetite Regulation) pSTAT3->GeneTranscription PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonamide Derivatives Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols

The overall synthetic workflow is depicted below. It involves the synthesis of the carboxylic acid precursor, its conversion to the sulfonyl chloride, and subsequent derivatization to a sulfonamide.

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sulfonyl Chloride Formation (Scale-Up) cluster_step3 Step 3: Derivative Synthesis start Thiophene & Thiazole Starting Materials coupling Cross-Coupling Reaction start->coupling hydrolysis Ester Hydrolysis coupling->hydrolysis precursor 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-carboxylic acid hydrolysis->precursor chlorosulfonation Aqueous Chlorosulfonation precursor->chlorosulfonation isolation1 Precipitation & Filtration chlorosulfonation->isolation1 product 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride isolation1->product sulfonamidation Sulfonamide Formation product->sulfonamidation amine Primary/Secondary Amine amine->sulfonamidation isolation2 Work-up & Purification sulfonamidation->isolation2 derivative Sulfonamide Derivative isolation2->derivative

References

Application

Solid-Phase Synthesis of Sulfonamides: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the solid-phase synthesis of sulfonamides, a critical class of compounds in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of sulfonamides, a critical class of compounds in medicinal chemistry and drug development. The methodologies outlined here offer a streamlined and efficient approach to generating libraries of sulfonamides for screening and lead optimization. By immobilizing a precursor onto a solid support, purification is simplified to repeated washing steps, and excess reagents can be used to drive reactions to completion.

Introduction to Solid-Phase Sulfonamide Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the generation of small molecule libraries for high-throughput screening. The synthesis of sulfonamides on a solid support typically involves the attachment of a suitable precursor to a resin, followed by reaction with a diverse set of amines. The final sulfonamide products are then cleaved from the solid support for biological evaluation. This approach allows for the rapid and parallel synthesis of a large number of analogs.

A common strategy involves the use of a resin-bound sulfonylating agent, such as a sulfonyl chloride or a precursor that can be converted to a sulfonyl chloride in situ. Alternatively, a resin-bound amine can be reacted with a sulfonyl chloride in solution. This document will focus on the former approach, where the sulfonyl group is anchored to the solid support.

General Workflow

The solid-phase synthesis of sulfonamides from a resin-bound precursor generally follows the workflow depicted below. This process begins with the selection and preparation of a suitable resin, followed by the immobilization of the sulfonyl precursor. Subsequent reaction with a variety of amines and final cleavage from the resin yields the desired sulfonamide library.

G Resin Resin Selection and Swelling Loading Loading of Sulfonyl Precursor Resin->Loading Washing1 Washing Loading->Washing1 Reaction Reaction with Amine Washing1->Reaction Washing2 Washing Reaction->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Product Sulfonamide Product Cleavage->Product Purification Final Purification (if necessary) Product->Purification

Caption: General workflow for solid-phase sulfonamide synthesis.

Experimental Protocols

Protocol 1: Preparation of a Resin-Bound Sulfonyl Chloride

This protocol describes the preparation of a sulfonyl chloride functionalized resin, a key intermediate for the synthesis of sulfonamides.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)

  • Sodium sulfite (Na₂SO₃)

  • Benzyltriethylammonium chloride

  • Water

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Pyridine

Procedure:

  • Swelling the Resin: Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.

  • Sulfonation: Prepare a solution of sodium sulfite (1.26 g, 10 mmol) and benzyltriethylammonium chloride (0.23 g, 1.0 mmol) in water (10 mL). Add this solution to the swollen resin and heat the mixture at 80°C for 24 hours with gentle agitation.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Chlorination: Swell the dried sulfonic acid resin in DCM (10 mL) for 30 minutes. Add a solution of thionyl chloride (0.73 mL, 10 mmol) and pyridine (0.08 mL, 1.0 mmol) in DCM (5 mL) dropwise to the resin suspension at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and shake for 12 hours.

  • Final Washing: Drain the solvent and wash the resin with DCM (5 x 10 mL) and dry under vacuum. The resulting sulfonyl chloride resin is ready for use.

Protocol 2: Solid-Phase Synthesis of Sulfonamides

This protocol details the reaction of the resin-bound sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • Resin-bound sulfonyl chloride (from Protocol 1)

  • Primary or secondary amine (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Resin Swelling: Swell the resin-bound sulfonyl chloride (0.2 g, ~0.2 mmol) in DMF (2 mL) for 1 hour.

  • Amine Coupling: Drain the DMF and add a solution of the desired amine (1.0 mmol, 5 equivalents) and DIPEA (0.17 mL, 1.0 mmol, 5 equivalents) in DMF (2 mL). Shake the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.

  • Cleavage: To cleave the sulfonamide from the resin, treat the resin with a cleavage cocktail. For many linkers, a mixture of TFA and water (e.g., 95:5 TFA/water, 2 mL) can be used. The specific cleavage conditions will depend on the linker used. Agitate the resin in the cleavage cocktail for 1-4 hours at room temperature.[1]

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: The crude product can be purified by techniques such as preparative HPLC or flash chromatography if necessary.

Alternative Strategy: Resin-Bound Sulfonyl Azides

An efficient alternative to using sulfonyl chlorides is the use of resin-bound sulfonyl azides. These can react with thioacids to form N-acyl sulfonamides, which serve as versatile linkers in solid-phase synthesis.[2][3][4][5] This method is particularly useful in the context of peptide synthesis.

G Resin Functionalized Resin SulfonylAzide Resin-Bound Sulfonyl Azide Resin->SulfonylAzide Coupling Coupling Reaction SulfonylAzide->Coupling Thioacid Thioacid Thioacid->Coupling AcylSulfonamide Resin-Bound N-Acyl Sulfonamide Coupling->AcylSulfonamide Activation Activation (e.g., N-alkylation) AcylSulfonamide->Activation Cleavage Nucleophilic Cleavage Activation->Cleavage Product Final Product Cleavage->Product

Caption: Synthesis using a resin-bound sulfonyl azide.

Protocol 3: Loading of an Amino Thioacid onto a Resin-Bound Sulfonyl Azide

This protocol is adapted from literature describing the efficient loading of N-protected amino thioacids onto a sulfonyl azide functionalized resin.[2]

Materials:

  • Sulfonyl azide functionalized resin

  • N-protected amino thioacid (e.g., Boc-Phe-SH)

  • 2,6-Lutidine

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the sulfonyl azide functionalized resin (1 equivalent, ~50 µmol) in DMF (1 mL) for 1 hour. Drain the solvent.[2]

  • Loading: To the swollen resin, add a solution of the N-protected amino thioacid (4 equivalents) and 2,6-lutidine (80 equivalents) in DMF (800 µL).[2]

  • Reaction: Gently shake the reaction mixture for 3-6 hours at room temperature.[2]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.

Quantitative Data Summary

The success of solid-phase synthesis is often evaluated by the yield and purity of the final products after cleavage. The following table summarizes representative data from the literature for the synthesis of sulfonamides on solid support.

Precursor/MethodAmine/NucleophileCleavage MethodYield (%)Purity (%)Reference
Resin-bound sulfonyl chlorideVarious primary aminesTFA/DCM65-95>90[6]
Resin-bound sulfonyl chlorideVarious secondary aminesHF/anisole50-85>85[6]
Resin-bound sulfonyl azide + Boc-Phe-SH-Activation/Cleavage70-88N/A[2]
Ionic liquid-supported aryl amine + sulfonyl Cl-TFA82-94N/A[7]

Note: Yields and purities are highly dependent on the specific substrates, resin, linker, and cleavage conditions used. The data presented here are for illustrative purposes.

Cleavage of Sulfonamides from Solid Support

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. The choice of cleavage reagent is critical and depends on the nature of the linker used to attach the precursor to the solid support.

  • Acid-Labile Linkers: The most common approach involves the use of strong acids such as trifluoroacetic acid (TFA). A typical cleavage cocktail is 95% TFA in water or DCM.[1]

  • Photolabile Linkers: Some linkers are designed to be cleaved by photolysis at a specific wavelength, offering a milder cleavage condition.[8]

  • Safety-Catch Linkers: These linkers are stable to the reaction conditions but can be activated in a separate step to become labile for cleavage. The N-acyl sulfonamide linker is an example of a safety-catch system.[2]

  • Other Cleavage Methods: Other methods for sulfonamide cleavage that have been explored include the use of aluminum halides and electrochemical reduction, though these are less common in standard solid-phase synthesis.[9][10]

Conclusion

The solid-phase synthesis techniques described provide a powerful platform for the rapid generation of sulfonamide libraries. By carefully selecting the solid support, linker, and synthetic strategy, researchers can efficiently produce a diverse range of compounds for biological screening. The detailed protocols and data presented in these application notes serve as a valuable resource for scientists in the field of drug discovery and development.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Reactions

Welcome to the technical support center for the synthesis and purification of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

The synthesis typically starts from a pre-functionalized thiophene ring. The most common precursor is 2-(2-methyl-1,3-thiazol-4-yl)thiophene. This starting material can then undergo chlorosulfonation to introduce the sulfonyl chloride group at the 5-position of the thiophene ring.

Q2: What are the primary challenges in the synthesis of this compound?

Researchers may encounter several challenges, including:

  • Low Yield: This can be due to incomplete reaction, side reactions, or degradation of the product.

  • Formation of Impurities: Common impurities include the corresponding sulfonic acid (from hydrolysis), bis-sulfonated byproducts, and starting material.

  • Purification Difficulties: The sulfonyl chloride is reactive and may degrade during purification if not handled properly.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. These methods can help determine the consumption of the starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Chlorosulfonating Agent: The quality of the chlorosulfonating agent is crucial. Chlorosulfonic acid can decompose over time. Ensure you are using a fresh or properly stored bottle.

  • Insufficient Reaction Temperature: Some chlorosulfonation reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation. It is important to find the optimal temperature for your specific reaction conditions.

  • Poor Quality Starting Material: Ensure the 2-(2-methyl-1,3-thiazol-4-yl)thiophene is pure and dry. Impurities can interfere with the reaction.

Problem 2: Significant Formation of a Water-Soluble Byproduct

Possible Cause and Solution:

  • Hydrolysis of the Sulfonyl Chloride: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This is a common side reaction that reduces the yield of the desired product.

    • Solution: Conduct the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with water and use anhydrous solvents for extraction.

Problem 3: Presence of a Higher Molecular Weight Impurity

Possible Cause and Solution:

  • Bis-sulfonylation: If there are other activated positions on the thiophene or thiazole rings, bis-sulfonylation can occur, leading to the formation of a disulfonyl chloride byproduct.

    • Solution: Carefully control the stoichiometry of the chlorosulfonating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Lowering the reaction temperature can also improve selectivity.

Experimental Protocols

Method 1: Chlorosulfonation using a DMF-SO₂Cl₂ Complex

This method is useful for various thiophene derivatives and can often provide good yields.

Procedure:

  • Freshly distilled sulfuryl chloride (SO₂Cl₂) is added dropwise to ice-cooled N,N-dimethylformamide (DMF) while keeping the temperature below 25 °C.

  • The resulting solid complex is allowed to stand at the same temperature for an additional 30 minutes.

  • The starting material, 2-(2-methyl-1,3-thiazol-4-yl)thiophene, is added to the complex.

  • The mixture is heated on a water bath at an appropriate temperature (e.g., 95-98 °C) for 1-3 hours.

  • After cooling, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., chloroform).

  • The organic layer is washed with water, 5% sodium bicarbonate solution, and again with water, then dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is evaporated under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by vacuum distillation or chromatography.

Method 2: Oxidative Chlorination of a Thiol Precursor

If the corresponding thiol, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-thiol, is available, it can be converted to the sulfonyl chloride.

Procedure:

  • The heteroaryl thiol is suspended in a mixture of an organic solvent (e.g., dichloromethane) and aqueous acid (e.g., hydrochloric acid) at a low temperature (-25 to 0 °C).

  • A solution of an oxidizing agent, such as aqueous sodium hypochlorite (bleach), is added dropwise while maintaining the low temperature.

  • The reaction is monitored by TLC for the disappearance of the starting thiol.

  • Upon completion, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt.

  • The solvent is removed under reduced pressure to afford the crude sulfonyl chloride.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of thiophene-2-sulfonyl chloride synthesis, based on general principles and literature on related compounds.

ParameterConditionExpected Impact on YieldRationale
Chlorosulfonating Agent Freshly opened/distilledIncreaseEnsures high reactivity and minimizes side reactions from decomposed reagents.
Old/improperly storedDecreaseDecomposition of the reagent leads to lower effective concentration and potential impurities.
Reaction Temperature Too lowDecreaseThe reaction rate may be too slow, leading to incomplete conversion.
OptimalMaximizeBalances reaction rate and minimizes thermal degradation of the product.
Too highDecreaseCan lead to the formation of byproducts and decomposition of the desired sulfonyl chloride.
Solvent AnhydrousIncreasePrevents the hydrolysis of the sulfonyl chloride product to the corresponding sulfonic acid.[1]
Protic/wetDecreasePromotes the undesirable hydrolysis side reaction.[1]
Base (if applicable) Non-nucleophilic, hinderedIncreaseCan neutralize HCl byproduct without reacting with the sulfonyl chloride.
NucleophilicDecreaseMay react with the sulfonyl chloride, leading to undesired byproducts.
Workup Conditions Anhydrous/quickIncreaseMinimizes the opportunity for product hydrolysis.
Prolonged aqueous contactDecreaseIncreases the likelihood of hydrolysis to the sulfonic acid.

Visualizations

Below are diagrams illustrating key aspects of the troubleshooting and reaction process.

Troubleshooting_Yield_Improvement start Low Yield of 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride check_reagents 1. Check Reagent Quality - Fresh chlorosulfonating agent? - Anhydrous solvents? - Pure starting material? start->check_reagents reagent_ok Reagents are high quality check_reagents->reagent_ok Yes reagent_bad Improve reagent quality check_reagents->reagent_bad No check_conditions 2. Verify Reaction Conditions - Correct temperature? - Anhydrous setup? - Appropriate reaction time? conditions_ok Conditions are correct check_conditions->conditions_ok Yes conditions_bad Optimize T, time, or setup check_conditions->conditions_bad No analyze_byproducts 3. Analyze Byproducts (TLC, LC-MS) - Spot corresponding to sulfonic acid? - Higher MW impurities? hydrolysis Hydrolysis is the main issue analyze_byproducts->hydrolysis Sulfonic acid detected other_byproducts Other byproducts present analyze_byproducts->other_byproducts Other impurities reagent_ok->check_conditions reagent_bad->check_reagents conditions_ok->analyze_byproducts conditions_bad->check_conditions solution_hydrolysis Implement stricter anhydrous conditions during reaction and workup hydrolysis->solution_hydrolysis solution_other Adjust stoichiometry of reagents and/or lower reaction temperature other_byproducts->solution_other end Improved Yield solution_hydrolysis->end solution_other->end

Caption: Troubleshooting workflow for improving reaction yield.

Experimental_Workflow start Start: 2-(2-methyl-1,3-thiazol-4-yl)thiophene reaction_step Chlorosulfonation (e.g., with Chlorosulfonic Acid or SO₂Cl₂/DMF) start->reaction_step workup_step Aqueous Workup (Quenching) - Pour onto ice - Separate layers reaction_step->workup_step extraction_step Extraction - Use anhydrous organic solvent workup_step->extraction_step side_product Side Product: Sulfonic Acid (Hydrolysis) workup_step->side_product drying_step Drying and Concentration - Dry organic layer (e.g., Na₂SO₄) - Evaporate solvent extraction_step->drying_step purification_step Purification - Vacuum distillation or - Column chromatography drying_step->purification_step product Product: 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride purification_step->product

Caption: General experimental workflow for the synthesis.

References

Optimization

stability issues of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in solution. The information is ta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in solution?

A1: The primary stability concern for this compound, like most sulfonyl chlorides, is its susceptibility to hydrolysis. The sulfonyl chloride functional group is highly reactive towards nucleophiles, with water being a common reactant. This reaction leads to the formation of the corresponding sulfonic acid, which is likely inactive for subsequent desired reactions, thus reducing the effective concentration of your starting material and potentially complicating purification. General safety data sheets for similar compounds indicate that they are moisture-sensitive.[1]

Q2: What are the recommended storage conditions for this compound in its solid state and in solution?

A2:

  • Solid State: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, and protected from moisture.[2] Some suppliers recommend refrigeration at 2-8°C.[3]

  • In Solution: If you must store the compound in solution, use an anhydrous aprotic solvent. It is highly recommended to prepare solutions fresh before use. Long-term storage in solution is not advised due to the risk of degradation.

Q3: Which solvents are recommended for handling 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

A3: Anhydrous aprotic solvents are recommended. Examples include:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Toluene

It is crucial to use solvents with very low water content to minimize hydrolysis.

Q4: What are the likely decomposition products of this sulfonyl chloride in the presence of water?

A4: The primary decomposition product upon reaction with water (hydrolysis) is the corresponding 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid. Depending on the conditions, further degradation of the heterocyclic rings might occur, though this is less common under typical experimental conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no yield in a reaction where the sulfonyl chloride is a reactant. Degradation of the sulfonyl chloride due to moisture.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Prepare the solution of the sulfonyl chloride immediately before use.
Multiple unexpected spots on a Thin Layer Chromatography (TLC) plate. Decomposition of the starting material.- The polar spot is likely the sulfonic acid byproduct of hydrolysis. - Co-spot your reaction mixture with the starting material to check for its consumption. - Consider if other decomposition pathways are possible under your reaction conditions. A comprehensive study of heteroaromatic sulfonyl halides suggests possibilities like SO2 extrusion or complex decomposition of the heterocyclic system.[4]
Inconsistent results between experiments. Variable amounts of water in the reaction setup.- Standardize the procedure for drying solvents and glassware. - Use a fresh bottle of anhydrous solvent. - Quantify the water content of your solvent if possible.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in a Solvent

This protocol provides a general method to determine the stability of the title compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

  • Anhydrous solvent of interest (e.g., Acetonitrile)

  • Internal standard (a stable compound that does not react with the sulfonyl chloride and is chromatographically resolved)

  • HPLC system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and dissolve it in the anhydrous solvent of choice in a volumetric flask to a known concentration (e.g., 1 mg/mL).

  • Prepare an Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent.

  • Prepare the Working Solution: In a separate vial, mix known volumes of the compound's stock solution and the internal standard stock solution. This will be your "time zero" sample.

  • HPLC Analysis: Immediately inject an aliquot of the "time zero" sample into the HPLC system.

  • Incubation: Store the working solution at a controlled temperature (e.g., room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the working solution into the HPLC system.

  • Data Analysis: For each time point, calculate the peak area ratio of the sulfonyl chloride to the internal standard. Plot this ratio against time to determine the rate of degradation.

Visualizations

hydrolysis_pathway sulfonyl_chloride 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride sulfonic_acid 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid sulfonyl_chloride->sulfonic_acid Hydrolysis hcl HCl sulfonyl_chloride->hcl water H2O water->sulfonic_acid water->hcl

Caption: Proposed hydrolysis pathway for the sulfonyl chloride.

troubleshooting_workflow start Low Reaction Yield or Impurities Detected check_moisture Was the reaction performed under anhydrous conditions? start->check_moisture implement_anhydrous Implement rigorous anhydrous techniques: - Dry solvents and glassware - Use inert atmosphere check_moisture->implement_anhydrous No check_reagent_age Is the sulfonyl chloride solution freshly prepared? check_moisture->check_reagent_age Yes end Problem Resolved implement_anhydrous->end prepare_fresh Prepare sulfonyl chloride solution immediately before use check_reagent_age->prepare_fresh No characterize_impurities Characterize impurities (e.g., by LC-MS) check_reagent_age->characterize_impurities Yes prepare_fresh->end

Caption: Troubleshooting workflow for stability-related issues.

stability_assessment_workflow prep_solutions Prepare stock solutions of sulfonyl chloride and internal standard time_zero Prepare working solution and inject 'time zero' sample into HPLC prep_solutions->time_zero incubate Incubate working solution at a controlled temperature time_zero->incubate time_points Inject samples at regular time intervals incubate->time_points analyze Calculate peak area ratios and plot against time time_points->analyze determine_stability Determine degradation rate / half-life analyze->determine_stability

Caption: Experimental workflow for stability assessment.

References

Troubleshooting

Technical Support Center: Purification of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(2-methyl-1,3-thiazol-4-yl)th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

Problem 1: The product is an oil and will not crystallize.

  • Possible Causes: The presence of impurities often disrupts the formation of a crystal lattice. Residual solvents can also inhibit crystallization. Additionally, the inherent structural properties of the compound might favor an amorphous or oily state.

  • Solutions:

    • Purity Check: Before attempting crystallization, ensure the product's purity is high. Use techniques like flash column chromatography if significant impurities are detected.

    • Trituration: If direct crystallization fails, try triturating the oil with a solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). This can wash away impurities and potentially induce solidification.[1]

Problem 2: Significant loss of product during aqueous work-up.

  • Possible Cause: While sulfonyl chlorides are generally not highly water-soluble, some hydrolysis to the corresponding sulfonic acid can occur, especially with prolonged exposure to water or basic conditions.[2][3][4] The resulting sulfonic acid may have some solubility in the aqueous phase.

  • Solutions:

    • Minimize Contact Time: Perform aqueous washes quickly and use cold water or brine to minimize hydrolysis.

    • pH Control: Ensure the aqueous phase is neutral or slightly acidic during extraction. Avoid basic conditions which can accelerate hydrolysis.

    • Extraction Solvent: Use a suitable organic solvent like dichloromethane or ethyl acetate for efficient extraction.

Problem 3: The purified product degrades upon storage.

  • Possible Cause: Heteroaryl sulfonyl chlorides are known for their instability and sensitivity to moisture and temperature.[5][6] Decomposition can occur even at room temperature.

  • Solutions:

    • Storage Conditions: Store the purified sulfonyl chloride under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[7]

    • Moisture Control: Use anhydrous solvents and handle the compound in a dry environment (e.g., glove box or under a stream of inert gas) to prevent hydrolysis.[8]

    • Immediate Use: For highly sensitive compounds, it is often best to use the sulfonyl chloride immediately after preparation and purification.

Problem 4: Product peaks are tailing or broad during flash chromatography.

  • Possible Cause: The sulfonyl chloride or its acidic impurities (sulfonic acid) can interact with the silica gel, leading to poor peak shape.[1] This is a common issue when separating ionizable or polar compounds on silica.

  • Solutions:

    • Solvent System Modification: While not commonly described for sulfonyl chlorides due to reactivity, for separation of the final sulfonamide products, adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape for acidic compounds.[1] However, for the sulfonyl chloride itself, ensuring anhydrous conditions and rapid elution is more critical.

    • Alternative Media: Consider using a less acidic stationary phase, such as alumina (neutral or basic), although compatibility with the sulfonyl chloride must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

A1: Common impurities include:

  • Unreacted starting materials: Depending on the synthetic route.

  • Hydrolysis product: The corresponding 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid, formed by reaction with water.[1][4]

  • Side products from synthesis: In Sandmeyer-type reactions, impurities such as chloro-derivatives (Sandmeyer byproduct), disulfides, and sulfones can be formed.[4][9]

Q2: What are the recommended purification methods for this sulfonyl chloride?

A2: The two primary methods are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is a common method for purifying sulfonyl chlorides.[10][11] A silica gel stationary phase with a non-polar/polar solvent system is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[6][12]

Q3: What solvent systems are suitable for flash chromatography of this compound?

A3: For normal-phase chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent and a moderately polar solvent is a good starting point. Given the structure of the target molecule, the following systems are recommended:

Solvent SystemPolarityNotes
Hexanes / Ethyl AcetateNon-polar / PolarA very common and effective system for compounds of intermediate polarity.[1][7]
Petroleum Ether / Ethyl AcetateNon-polar / PolarSimilar to hexanes/ethyl acetate and widely used for sulfonyl chloride purification.[10][11]
Dichloromethane / HexanesNon-polar / Medium-polarCan provide different selectivity compared to ester-based systems.[7]

Q4: Which solvents are recommended for recrystallization?

A4: The choice of solvent depends on the impurity profile and the solubility of the compound. Here are some suggested solvent systems:

Solvent SystemNotes
Petroleum EtherOften a good choice for recrystallizing sulfonyl chlorides.[12]
HexanesCan be effective, sometimes in combination with a more polar solvent.[7]
Ethanol / WaterA common system for polar organic molecules, though care must be taken to avoid hydrolysis.[1]
Isopropanol / WaterAn alternative to ethanol/water with slightly different solubility characteristics.[1]

Q5: How can I monitor the purification process effectively?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of flash chromatography. Use a solvent system similar to the one planned for the column. The sulfonyl chloride will likely be less polar (higher Rf value) than the corresponding sulfonic acid impurity. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Preparation:

    • Dry the crude 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride under high vacuum to remove any residual solvent.

    • Prepare a silica gel column using a slurry of silica in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column. This often results in better separation.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds from the column.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure, being careful not to heat the sample excessively to avoid decomposition.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of a suitable hot solvent or solvent mixture.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product Crude Crude 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride Chroma Flash Column Chromatography Crude->Chroma Dissolve in min. solvent & load on silica gel Recryst Recrystallization Crude->Recryst If solid Pure Pure Product Chroma->Pure Combine pure fractions & evaporate solvent Recryst->Pure Filter & dry crystals

Caption: General purification workflow for the target compound.

TroubleshootingLogic Start Purification Issue Encountered OilyProduct Product is an oil? Start->OilyProduct TailingPeaks Broad/tailing peaks in chromatography? Start->TailingPeaks Degradation Product degrades on storage? Start->Degradation Triturate Triturate with non-polar solvent OilyProduct->Triturate Yes Rechromatograph Re-purify by chromatography OilyProduct->Rechromatograph If trituration fails ModifyMobilePhase Check for acidic impurities; ensure anhydrous conditions TailingPeaks->ModifyMobilePhase Yes StorageConditions Store at -20°C under inert gas Degradation->StorageConditions Yes UseImmediately Use immediately after purification Degradation->UseImmediately Alternatively

Caption: Troubleshooting decision tree for common purification issues.

References

Optimization

Technical Support Center: Synthesis of Sulfonamides using 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sulfonamides using 5-(2-methyl-1,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sulfonamides using 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of sulfonamides with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

A1: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid. This is primarily caused by the presence of water in the reaction mixture. Other potential, though less commonly reported, side reactions with heteroaromatic sulfonyl chlorides include dimerization or polymerization under certain conditions, and potential degradation of the heterocyclic rings under harsh reaction conditions.

Q2: How can I minimize the hydrolysis of the sulfonyl chloride to the sulfonic acid?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) reaction conditions. This can be achieved by:

  • Using anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using freshly opened or properly stored anhydrous reagents.

Q3: What are the recommended general conditions for reacting 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with an amine?

A3: A general procedure involves dissolving the amine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and then adding the 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction. The reaction is often carried out at room temperature or with gentle heating. For a more specific protocol, please refer to the detailed experimental procedures section.

Q4: I am seeing a low yield of my desired sulfonamide. What are the possible causes and solutions?

A4: Low yields can stem from several factors. The table below summarizes potential causes and troubleshooting strategies.

Potential CauseTroubleshooting Strategy
Incomplete Reaction - Increase reaction time. - Gently heat the reaction mixture (monitor for degradation). - Use a slight excess of the amine nucleophile.
Hydrolysis of Sulfonyl Chloride - Ensure strictly anhydrous reaction conditions.
Poor Nucleophilicity of the Amine - Use a stronger, non-nucleophilic base to deprotonate the amine. - Increase the reaction temperature.
Steric Hindrance - If either the amine or sulfonyl chloride is sterically hindered, longer reaction times or higher temperatures may be required.
Product Loss During Workup/Purification - Optimize the extraction and purification procedures.

Q5: How do I remove the sulfonic acid byproduct from my final product?

A5: The sulfonic acid byproduct is generally more polar than the desired sulfonamide. This difference in polarity can be exploited for purification. Common methods include:

  • Aqueous workup: Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid.

  • Column chromatography: Silica gel column chromatography is a highly effective method for separating the less polar sulfonamide from the more polar sulfonic acid. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of sulfonamides using 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

IssueObservationPossible Cause(s)Recommended Action(s)
Reaction Failure No product formation observed by TLC or LC-MS.- Inactive sulfonyl chloride (degraded). - Non-nucleophilic amine. - Incorrect reaction conditions.- Check the quality of the sulfonyl chloride. - Confirm the reactivity of the amine. - Verify reaction temperature and stoichiometry of reagents.
Multiple Spots on TLC Several unexpected spots are visible on the TLC plate.- Formation of multiple side products. - Degradation of starting material or product.- Analyze the crude reaction mixture by LC-MS to identify the byproducts. - Optimize reaction conditions (temperature, reaction time) to minimize side reactions.
Product Precipitation The desired sulfonamide precipitates from the reaction mixture.- Low solubility of the product in the reaction solvent.- This can be advantageous for purification. Filter the precipitate and wash with a suitable solvent to remove impurities. - If co-precipitation of impurities is an issue, consider using a different solvent system.
Difficulty in Purification The product and impurities co-elute during column chromatography.- Similar polarities of the product and impurities.- Try a different solvent system for chromatography. - Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

A representative experimental protocol for the synthesis of a sulfonamide using 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is provided below. This should be adapted based on the specific amine being used.

General Procedure for the Synthesis of N-Aryl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide:

  • To a solution of the desired aniline (1.0 eq.) in anhydrous pyridine (0.2 M) at 0 °C, add 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizing the Workflow

A diagram illustrating the general workflow for sulfonamide synthesis and the potential for side product formation is provided below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification sulfonyl_chloride 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride reaction Sulfonamide Synthesis (Anhydrous Conditions, Base) sulfonyl_chloride->reaction amine Primary or Secondary Amine amine->reaction sulfonamide Desired Sulfonamide reaction->sulfonamide Desired Path sulfonic_acid Sulfonic Acid (Hydrolysis Byproduct) reaction->sulfonic_acid Side Reaction (presence of H2O) purification Workup & Purification (e.g., Chromatography) sulfonamide->purification sulfonic_acid->purification purification->sulfonamide Isolated Product

General workflow for sulfonamide synthesis.

This diagram outlines the key steps from starting materials to the final purified product, highlighting the formation of the common sulfonic acid byproduct. Adherence to anhydrous conditions is critical to favor the desired reaction pathway.

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

Welcome to the technical support center for the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature during the critical chlorosulfonation step. This resource is intended for researchers, scientists, and drug development professionals to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

A1: The synthesis typically involves the chlorosulfonation of the precursor, 2-methyl-4-(thiophen-2-yl)-1,3-thiazole, using a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).

Q2: Why is reaction temperature a critical parameter in this synthesis?

A2: Reaction temperature is a crucial parameter in the chlorosulfonation of thiophene derivatives for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decreased selectivity and the formation of undesirable byproducts.

  • Selectivity: The chlorosulfonation of the thiophene ring can potentially occur at different positions. Temperature can influence the regioselectivity of the reaction, favoring the desired 5-substituted product.

  • Byproduct Formation: At elevated temperatures, side reactions such as polysulfonation, decomposition of the starting material or product, and the formation of colored impurities are more likely to occur.

  • Reagent Stability: Chlorosulfonic acid is a highly reactive and corrosive reagent. Controlling the temperature is essential for safe handling and to prevent uncontrolled reactions.

Q3: What are the typical temperature ranges recommended for the chlorosulfonation of thiophene derivatives?

A3: For the chlorosulfonation of activated aromatic and heteroaromatic compounds like thiophenes, the reaction is often carried out at low temperatures to control its exothermic nature and enhance selectivity. A common approach involves the slow, portion-wise addition of the thiophene precursor to an excess of chlorosulfonic acid while maintaining the temperature between -10 °C and 10 °C . After the addition is complete, the reaction mixture may be stirred at this low temperature or allowed to gradually warm to room temperature to ensure the reaction proceeds to completion. In some cases, gentle heating to 40-50 °C for a short period might be employed to drive the reaction further, but this should be done with caution to avoid byproduct formation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low, resulting in a very slow reaction rate.After the initial low-temperature addition, allow the reaction mixture to slowly warm to room temperature and monitor the progress by TLC or LC-MS. If the reaction is still sluggish, consider gentle heating to 40-50 °C for a short duration while carefully monitoring for byproduct formation.
Insufficient reaction time.Extend the reaction time at the optimized temperature, monitoring the consumption of the starting material.
Formation of Dark-Colored Impurities Reaction temperature is too high, leading to decomposition of the starting material or product.Maintain a strict low-temperature profile (e.g., -10 °C to 0 °C) during the addition of the thiophene precursor. Ensure efficient stirring and a reliable cooling bath.
Localized overheating due to rapid addition of the reactant.Add the 2-methyl-4-(thiophen-2-yl)-1,3-thiazole to the chlorosulfonic acid slowly and in small portions to dissipate the heat of reaction effectively.
Presence of Multiple Products (Isomers) Reaction temperature is not optimized for regioselectivity.Conduct the reaction at the lower end of the recommended temperature range (e.g., -10 °C to -5 °C) to favor the formation of the thermodynamically more stable 5-sulfonyl chloride isomer.
Product is Oily or Difficult to Crystallize Presence of impurities, possibly from side reactions at elevated temperatures.Ensure the reaction temperature is kept low throughout the process. Purify the crude product using column chromatography on silica gel.
Incomplete reaction, leaving unreacted starting material.Optimize the reaction time and temperature to ensure full conversion of the starting material.

Experimental Protocols

General Protocol for Chlorosulfonation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole

This protocol is a general guideline based on established procedures for the chlorosulfonation of thiophene derivatives. Optimization may be required for specific laboratory conditions and scales.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place an excess of chlorosulfonic acid (typically 3-5 equivalents).

  • Cooling: Cool the chlorosulfonic acid to a temperature between -10 °C and 0 °C using an ice-salt or acetone-dry ice bath.

  • Addition of Substrate: Dissolve 2-methyl-4-(thiophen-2-yl)-1,3-thiazole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, if necessary, though often added neat) and add it dropwise or in small portions to the cooled chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C .

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Warming (Optional): If the reaction has not gone to completion, the mixture can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours. Gentle heating to 40-50 °C can be considered if necessary, but with careful monitoring for the formation of impurities.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical yield and purity data at different reaction temperatures to illustrate the importance of temperature optimization. These values are representative and may vary based on specific reaction conditions.

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
-10 to 037595Clean reaction, light-colored product
20-25 (Room Temperature)28588Faster reaction, some colored impurities
5016070Rapid reaction, significant darkening, and byproduct formation
70145<60Extensive decomposition, dark tar-like product

Visualization

Experimental Workflow for Temperature Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Temperature Screening cluster_analysis Analysis cluster_optimization Optimization prep Prepare reaction setup with 2-methyl-4-(thiophen-2-yl)-1,3-thiazole and chlorosulfonic acid temp_neg_10 Run 1: -10°C to 0°C prep->temp_neg_10 temp_rt Run 2: 20-25°C (RT) prep->temp_rt temp_50 Run 3: 50°C prep->temp_50 workup Quench reaction and isolate crude product temp_neg_10->workup temp_rt->workup temp_50->workup analysis Analyze yield and purity (TLC, LC-MS, NMR) workup->analysis optimize Determine optimal temperature for high yield and purity analysis->optimize

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_temp Was the reaction temperature too low? start->check_temp check_time Was the reaction time too short? check_temp->check_time No increase_temp Gradually increase temperature (e.g., to RT or 40-50°C) and monitor reaction. check_temp->increase_temp Yes check_impurities Are there significant impurities? check_time->check_impurities No increase_time Increase reaction time at the optimal temperature. check_time->increase_time Yes optimize_temp Lower the reaction temperature to minimize side reactions. check_impurities->optimize_temp Yes purify Improve purification method (e.g., column chromatography). check_impurities->purify No

Caption: Troubleshooting guide for low product yield.

Optimization

Technical Support Center: Hydrolysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hydrolysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hydrolysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride during experimental procedures.

Troubleshooting Guide

This section provides solutions in a question-and-answer format to specific issues that may arise during the use of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Issue 1: Low or No Yield in Sulfonylation Reactions

  • Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: The primary reason for low or no product yield in sulfonylation reactions is often the degradation of the sulfonyl chloride starting material through hydrolysis.[1] Here is a systematic approach to troubleshooting this issue:

    • Assess the Quality of the Sulfonyl Chloride:

      • Problem: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is susceptible to hydrolysis by moisture, converting it to the corresponding and less reactive sulfonic acid.[1]

      • Solution: Before use, verify the purity of the sulfonyl chloride. This can be achieved through:

        • HPLC Analysis: Use a reverse-phase HPLC method to detect the presence of the more polar sulfonic acid impurity.

        • NMR Spectroscopy: Check for the characteristic broad peak of the sulfonic acid proton.

    • Maintain Strictly Anhydrous Reaction Conditions:

      • Problem: Trace amounts of water in solvents, reagents, or on glassware can lead to significant hydrolysis of the sulfonyl chloride.[1]

      • Solution:

        • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

        • Use anhydrous solvents, preferably from a freshly opened bottle or one that has been appropriately dried.

        • Ensure that the nucleophile (amine or alcohol) is also anhydrous.

    • Optimize Reaction Conditions:

      • Problem: The reaction parameters may not be suitable for the specific nucleophile being used.

      • Solution:

        • Base Selection: A dry, non-nucleophilic base such as triethylamine or pyridine is commonly used to scavenge the HCl produced during the reaction.

        • Temperature Control: It is advisable to add the sulfonyl chloride to the nucleophile solution at a low temperature (e.g., 0 °C) to manage the exotherm, followed by gradual warming to room temperature.

        • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[1]

Issue 2: Presence of Multiple Byproducts in the Reaction Mixture

  • Question: My reaction mixture shows multiple spots on a TLC plate or several peaks in the HPLC chromatogram, indicating the formation of impurities. What are these common side products and how can their formation be minimized?

  • Answer: The formation of byproducts is often linked to the reactivity of the sulfonyl chloride.

    • Hydrolysis to Sulfonic Acid:

      • Cause: This is the most common byproduct, resulting from the reaction of the sulfonyl chloride with water.[1]

      • Mitigation: The rigorous exclusion of moisture from the reaction is critical.[1] A controlled and rapid quenching of the reaction is also important.[1]

    • Bis-sulfonylation of Primary Amines:

      • Cause: Primary amines can react with two molecules of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are employed.

      • Mitigation: Use a controlled stoichiometry of the sulfonyl chloride (e.g., 1.05 to 1.1 equivalents). The slow, dropwise addition of the sulfonyl chloride to the amine solution can also help to prevent the formation of this byproduct.

Frequently Asked Questions (FAQs)

  • Q1: What is the proper way to store 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

    • A1: This compound should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen. For long-term storage, keeping it in a desiccator is recommended to protect it from moisture.

  • Q2: I've noticed a white solid forming in my stock of the sulfonyl chloride. What is it?

    • A2: The formation of a white solid is likely due to the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid, upon exposure to atmospheric moisture.

  • Q3: What is the safest and most effective method for quenching a reaction containing this sulfonyl chloride?

    • A3: To safely quench the reaction, the mixture should be slowly and cautiously added to a cold, stirred solution of a mild base, such as saturated aqueous sodium bicarbonate. This will neutralize the unreacted sulfonyl chloride and any acidic byproducts.

  • Q4: Is it possible to purify 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride that has been partially hydrolyzed?

    • A4: While purification by recrystallization from an anhydrous, non-polar solvent might be attempted, it is often challenging due to the compound's inherent reactivity. It is generally more reliable and efficient to use fresh, high-purity material for reactions.

  • Q5: How stable is this sulfonyl chloride in different types of solvents?

    • A5: The stability is highly dependent on the nature of the solvent and its water content.

      • Aprotic Solvents (e.g., Dichloromethane, THF, Acetonitrile): It is relatively stable in anhydrous aprotic solvents.

      • Protic Solvents (e.g., Methanol, Ethanol): It will react with protic solvents to form sulfonate esters.

      • Aqueous Solutions: It will undergo hydrolysis to form the sulfonic acid.

Data Presentation

Table 1: Qualitative Impact of Substituents on the Hydrolysis Rate of Thiophene-2-sulfonyl Chlorides

Substituent at the 5-position of ThiopheneExpected Impact on Hydrolysis Rate
Electron-withdrawing group (e.g., -NO₂)Increase
Halogen (e.g., -Cl)Slight Increase
Hydrogen (-H)Baseline
Electron-donating group (e.g., -CH₃)Decrease

Disclaimer: This table is based on established trends for substituted thiophene-2-sulfonyl chlorides and serves as a qualitative guide. The electronic effects of the 2-methyl-1,3-thiazole substituent on 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride may lead to a unique reactivity profile.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Hydrolysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

This reverse-phase HPLC method can be used to separate and quantify the sulfonyl chloride from its sulfonic acid hydrolysis product.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: Linear gradient from 95% to 5% B

    • 22-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A small aliquot of the reaction mixture should be taken and immediately quenched in a known volume of acetonitrile/water (1:1) to halt the reaction. The sample should be filtered through a 0.45 µm filter prior to injection.

  • Quantification: Create a calibration curve using external standards of the purified sulfonyl chloride and, if available, the corresponding sulfonic acid.

Protocol 2: Standard Procedure for Quenching a Reaction Mixture Containing a Sulfonyl Chloride

This protocol ensures the safe and efficient quenching of reactive sulfonyl chlorides.

  • In a separate flask equipped with a stirrer, prepare a quenching solution of saturated aqueous sodium bicarbonate and cool it to 0 °C in an ice bath.

  • Slowly and dropwise, add the reaction mixture to the cold, vigorously stirred quenching solution.

  • Monitor the temperature of the quenching solution to ensure it does not rise significantly.

  • After the addition is complete, allow the mixture to stir for an additional 20-30 minutes at 0-5 °C to ensure complete neutralization.

  • Proceed with the standard work-up procedure, including extraction with an appropriate organic solvent.

Visualizations

Hydrolysis_Pathway SulfonylChloride 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride SulfonicAcid 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis HCl HCl SulfonylChloride->HCl Water H₂O Water->SulfonicAcid Water->HCl

Caption: The hydrolysis pathway of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Troubleshooting_Workflow start Low or No Product Yield check_purity 1. Check Purity of Sulfonyl Chloride start->check_purity anhydrous_conditions 2. Verify Anhydrous Conditions check_purity->anhydrous_conditions Purity is High is_impure Hydrolyzed Impurity Detected check_purity->is_impure Purity is Low optimize_conditions 3. Optimize Reaction Conditions anhydrous_conditions->optimize_conditions Conditions are Dry moisture_present Moisture Contamination Likely anhydrous_conditions->moisture_present Potential for Moisture reaction_monitoring Monitor Reaction Progress (TLC/HPLC) optimize_conditions->reaction_monitoring use_fresh_reagent Use Fresh, High-Purity Sulfonyl Chloride is_impure->use_fresh_reagent dry_reagents Thoroughly Dry All Solvents and Glassware moisture_present->dry_reagents successful_outcome Improved Yield reaction_monitoring->successful_outcome

Caption: A logical workflow for troubleshooting low-yield sulfonylation reactions.

References

Troubleshooting

workup procedure for reactions involving 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

Technical Support Center: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Welcome to the technical support center for reaction workup procedures involving 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chlo...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

Welcome to the technical support center for reaction workup procedures involving 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the workup and purification of reactions utilizing this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental workup phase.

Q1: My reaction yield is very low after workup. What are the common causes?

Low or no product yield can stem from several factors related to the stability of the sulfonyl chloride and the reaction conditions.

  • Hydrolysis of the Sulfonyl Chloride: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride can readily react with moisture to form the corresponding and highly polar 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid. This byproduct will not be extracted with your desired product and will lower the overall yield.[1][2]

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[2]

  • Inefficient Quenching/Extraction: Improper pH during the aqueous wash can lead to the loss of product, especially if the product has acidic or basic functional groups.

    • Solution: Carefully adjust the pH of the aqueous layer during workup. Use a mild base like saturated sodium bicarbonate solution to neutralize the HCl generated and remove the sulfonic acid byproduct.

  • Poor Nucleophile Reactivity: If the amine or alcohol nucleophile is sterically hindered or electronically poor, the reaction may be incomplete.[1]

    • Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before initiating the workup. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) for sluggish reactions.[1]

Q2: After extraction and concentration, my product is an oily substance instead of the expected solid. What should I do?

An oily product can result from the presence of residual solvents or impurities.

  • Residual Solvent: High-boiling point solvents (like DMF or DMSO) or even chlorinated solvents can be difficult to remove under a standard rotary evaporator.[3]

    • Solution: Dry the product under high vacuum for an extended period. If the product is stable, gentle heating can be applied.

  • Impurities: The presence of side products can prevent your desired compound from crystallizing.

    • Solution: Purify the crude product using flash column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes is often a good starting point for sulfonamides.

Q3: I see a very polar spot on my TLC that stains brightly. What is it and how do I remove it?

This is very likely the 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid, formed from the hydrolysis of your starting material.[2]

  • Removal Strategy: Being an acid, it can be easily removed with a basic wash during the workup.

    • Procedure: During the liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and will be separated from your product in the organic layer.

Q4: The reaction mixture turned dark or tarry. Is the product salvageable?

A dark or tarry mixture often indicates decomposition of starting materials or products, which can be caused by excessive heat or incompatible reagents.[2]

  • Troubleshooting:

    • Temperature Control: For future attempts, run the reaction at a lower temperature (e.g., starting at 0 °C).[2]

    • Reagent Purity: Ensure the purity of the sulfonyl chloride and the nucleophile. Old or improperly stored reagents may have degraded.

    • Salvage: A tarry mixture is difficult to purify. However, you can attempt to isolate the product by dissolving a small sample in a suitable solvent and analyzing it via TLC or LC-MS. If the desired product is present, a careful column chromatography purification may yield some product, though yields will likely be low.

Experimental Protocol: General Workup for Sulfonamide Synthesis

This protocol outlines a standard procedure for the workup of a reaction between 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and a primary or secondary amine.

Reaction: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride + Amine (R-NH₂) → 5-(2-methyl-1,3-thiazol-4-yl)-N-(R)-thiophene-2-sulfonamide

Methodology:

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining sulfonyl chloride.[1]

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).[2] The choice of solvent depends on the solubility of the final sulfonamide product.

  • Aqueous Washes:

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • 1 M HCl (if unreacted amine or basic byproducts are present).

      • Saturated aqueous NaHCO₃ solution (to remove the sulfonic acid byproduct).[2]

      • Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.[4] The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final, purified sulfonamide.

Data Presentation: Troubleshooting Workup Conditions

The following table summarizes common issues, their causes, and the expected outcome of corrective actions.

Problem Observed Potential Cause Recommended Action Expected Outcome
Low Crude Yield (<50%)Hydrolysis of sulfonyl chlorideEnsure anhydrous conditions; use dry solvents and glassware.[2]Yield increase; less sulfonic acid byproduct.
Product lost during extractionIncorrect pH of aqueous washTest pH of aqueous layer; use appropriate acidic/basic washes.Improved recovery of the desired product.
Persistent polar impuritySulfonic acid byproductWash organic layer with saturated NaHCO₃ solution.[2]Removal of the polar spot on TLC; improved purity.
Oily product after dryingResidual high-boiling solventDry under high vacuum, possibly with gentle heating.[3]Isolation of a solid product or a more viscous oil.
Multiple product spots on TLCSide reactions or decompositionLower reaction temperature; check reagent purity.[1][2]Cleaner reaction profile with fewer byproducts.

Visualization: Standard Workup Workflow

The following diagram illustrates a typical workflow and decision-making process for the workup of reactions involving 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Workup_Workflow start Reaction Complete (Monitor by TLC/LC-MS) quench 1. Quench Reaction (e.g., add H₂O at 0 °C) start->quench extract 2. Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract wash 3. Wash Organic Layer extract->wash wash_decision Impurity Check (TLC) wash->wash_decision dry 4. Dry & Concentrate (e.g., Na₂SO₄, Rotovap) purify 5. Purify Crude Product (Column Chromatography) dry->purify end Pure Product (Characterize by NMR, MS) purify->end wash_decision->wash Impurities Remain (Repeat/Change Wash) wash_decision->dry Impurities Removed

Caption: A standard workflow for the workup and purification of products.

References

Optimization

Technical Support Center: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and its Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-su...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

A1: The primary stability concern is its susceptibility to hydrolysis. The sulfonyl chloride functional group is highly reactive towards moisture, leading to the formation of the corresponding sulfonic acid. It is also known that electron-deficient heteroaryl sulfonyl chlorides can be thermally unstable and may decompose at room temperature, potentially extruding sulfur dioxide to form the corresponding chloro-heteroarene.[1] Therefore, it is crucial to handle and store the compound under strictly anhydrous conditions, preferably in an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C).

Q2: I am observing multiple spots on my TLC analysis of the crude sulfonyl chloride. What are the likely impurities?

A2: Besides the unreacted starting material, common impurities can arise from side reactions during the synthesis, which often involves a modified Sandmeyer reaction or chlorosulfonation. Potential impurities include:

  • The corresponding sulfonic acid: Due to hydrolysis of the sulfonyl chloride.

  • Disulfide byproduct: Formed from the precursor thiol or an intermediate.

  • Sandmeyer side products: If prepared from a diazonium salt, chloro-de-diazoniation byproducts can form.[2]

  • Over-chlorinated or under-chlorinated species: Depending on the chlorinating agent and reaction conditions.

Q3: Are there any known solubility issues with this compound and its derivatives that could affect characterization?

A3: While specific solubility data for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is not extensively published, related complex heterocyclic compounds can exhibit poor solubility in common NMR solvents.[3] This can lead to broad peaks or low signal-to-noise ratios in NMR spectra. It is advisable to test a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to find the optimal one for your specific product.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Decomposition of the product Maintain low temperatures throughout the reaction and work-up. Some heteroaryl sulfonyl chlorides are unstable at room temperature.[1] Consider using an in-situ trapping method with an amine if the goal is to synthesize a sulfonamide, thus avoiding isolation of the unstable sulfonyl chloride.[1]
Inefficient chlorosulfonation Optimize the ratio of the substrate to the chlorosulfonating agent (e.g., chlorosulfonic acid). Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Difficult purification The crude product may be an oil or an unstable solid. Purification via flash chromatography on silica gel should be performed quickly with anhydrous solvents. Recrystallization, if possible, should be attempted from non-polar solvent systems.
Spectroscopic Characterization (NMR and Mass Spectrometry)

Problem: Difficulty in interpreting the ¹H NMR spectrum.

Possible Cause Suggested Solution
Complex coupling patterns The protons on the thiophene and thiazole rings can exhibit complex splitting. Use 2D NMR techniques like COSY to establish proton-proton correlations and HSQC to assign protons to their respective carbons.
Signal overlap Aromatic regions of the spectrum may have overlapping signals. Running the spectrum in a different deuterated solvent can sometimes resolve overlapping peaks.
Presence of rotamers If the sulfonyl chloride has been converted to a sulfonamide with a bulky substituent, restricted rotation around the S-N bond can lead to the appearance of multiple sets of signals (rotamers). Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.
Poor solubility As mentioned in the FAQs, poor solubility can lead to broad peaks. Experiment with different solvents or try to acquire the spectrum at a slightly elevated temperature (if the compound is stable enough).

Problem: Ambiguous Mass Spectrometry (MS) fragmentation pattern.

Possible Cause Suggested Solution
Multiple fragmentation pathways Heterocyclic systems can undergo complex fragmentation. Look for characteristic losses such as SO₂ (64 Da) from the sulfonyl chloride or sulfonamide, and cleavage of the thiazole or thiophene rings.
Isotope peaks Remember to account for the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) in the molecular ion and fragment peaks.
Unclear molecular ion If using electron impact (EI) ionization, the molecular ion peak may be weak or absent due to the compound's instability. Use a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to increase the likelihood of observing the molecular ion.
Chromatographic Analysis (HPLC)

Problem: Appearance of new or growing peaks during an HPLC sequence.

This is a common issue when analyzing reactive compounds like sulfonyl chlorides and can be indicative of on-column degradation.

Possible Cause Suggested Solution
Hydrolysis on the column The sulfonyl chloride can react with residual water in the mobile phase or on the silica surface of a reversed-phase column.[4] Ensure the mobile phase is freshly prepared and of high purity. Consider using a column with a less hydrolytically active stationary phase, such as one with silica-hydride.[4]
Interaction with the stationary phase Exposed silanol groups on the column can act as catalytic sites for degradation.[5] Using a well-end-capped column or adding a competing agent like triethylamine to the mobile phase (if compatible with your detection method) can mitigate this.
Elevated column temperature Higher temperatures can accelerate the degradation of thermally labile compounds.[6] Try running the analysis at a lower temperature, even sub-ambient if necessary.
Metal-catalyzed degradation Metal ions leached from the HPLC system (e.g., from frits or tubing) can sometimes catalyze degradation. Adding a small amount of a chelating agent like EDTA to the sample solvent may help.

Problem: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary interactions with the column Basic nitrogen atoms in the thiazole ring can interact with acidic silanol groups on the column, causing peak tailing. Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or TFA) can protonate the basic sites and reduce this interaction.
Column overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Experimental Protocols

General Protocol for In-Situ Sulfonamide Formation

This protocol is recommended to avoid the isolation of the potentially unstable 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

  • Preparation of the Sulfonyl Chloride: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the starting material (e.g., the corresponding heteroaryl thiol or organozinc reagent) in an appropriate anhydrous solvent (e.g., acetonitrile or THF). Cool the solution to the recommended temperature (e.g., -10°C to 0°C).

  • Chlorosulfonation: Slowly add the chlorinating/sulfonating agent (e.g., chlorosulfonic acid or a combination of an oxidizing agent and a chloride source).[7][8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with an amine to form the stable sulfonamide.

  • In-Situ Amine Addition: Once the formation of the sulfonyl chloride is complete, add a solution of the desired amine (2-3 equivalents) and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent to the reaction mixture at low temperature.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfonamide by flash column chromatography or recrystallization.

Standard HPLC Method Development Starting Conditions
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 2 µL

This method can be optimized based on the results, paying close attention to the potential for on-column degradation as outlined in the troubleshooting guide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material (e.g., Thiol/Organozinc) reaction Chlorosulfonation (Low Temperature, Anhydrous) start->reaction 1. Form Sulfonyl Chloride trapping In-Situ Amine Addition reaction->trapping 2. Form Sulfonamide workup Aqueous Work-up & Extraction trapping->workup 3. Isolate Crude Product purification Purification (Chromatography/Recrystallization) workup->purification product Final Sulfonamide Product purification->product hplc HPLC-UV/MS Analysis product->hplc nmr NMR (1H, 13C, 2D) product->nmr ms Mass Spectrometry (ESI/CI) product->ms characterization Structure Confirmation hplc->characterization nmr->characterization ms->characterization troubleshooting_hplc cluster_solutions Solutions for Degradation start Extra Peak in HPLC? check_blank Inject Blank (Mobile Phase) start->check_blank peak_present Peak in Blank? check_blank->peak_present carryover System Carryover (Clean Injector) peak_present->carryover Yes no_peak No Peak in Blank peak_present->no_peak No inject_again Re-inject Sample no_peak->inject_again peak_grows Peak Area Increases? inject_again->peak_grows degradation On-Column Degradation peak_grows->degradation Yes impurity Actual Impurity peak_grows->impurity No sol1 Lower Column Temperature degradation->sol1 sol2 Check Mobile Phase pH degradation->sol2 sol3 Use Fresh Mobile Phase degradation->sol3 sol4 Use End-capped Column degradation->sol4

References

Troubleshooting

Technical Support Center: Synthesis and Handling of Sulfonyl Chlorides

This guide provides researchers, scientists, and drug development professionals with essential information for the successful synthesis and handling of sulfonyl chlorides, focusing on preventing their decomposition. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful synthesis and handling of sulfonyl chlorides, focusing on preventing their decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sulfonyl chloride decomposition?

A1: Sulfonyl chlorides are reactive compounds susceptible to degradation through several pathways:

  • Hydrolysis: Reaction with water is a major cause of decomposition, yielding the corresponding sulfonic acid and hydrochloric acid.[1][2][3] This can be initiated by atmospheric moisture, residual water in solvents, or on glassware.[3]

  • Thermal Decomposition: Elevated temperatures can lead to the breakdown of sulfonyl chlorides.[4][5][6] The stability varies depending on the specific structure of the molecule. For instance, upon standing at room temperature, some sulfonyl chlorides can decompose into sulfur dioxide and chlorine, indicated by a yellowish color.[4]

  • Reaction with Nucleophiles: Besides water, sulfonyl chlorides readily react with other nucleophiles such as alcohols (forming sulfonate esters) and amines (forming sulfonamides).[1]

  • Photochemical Decomposition: While more pronounced for sulfonyl bromides, light can induce the decomposition of sulfonyl halides.[1]

Q2: How can I minimize hydrolysis of my sulfonyl chloride during synthesis and workup?

A2: Preventing exposure to water is critical. Key strategies include:

  • Anhydrous Conditions: Use dry solvents, reagents, and glassware. Flame-drying glassware under vacuum or oven-drying is recommended.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[3]

  • Aqueous Workup Considerations: While seemingly counterintuitive, for some aryl sulfonyl chlorides with low water solubility, an aqueous workup can be performed. The low solubility protects them from rapid hydrolysis, allowing for their precipitation from the reaction mixture.[7] However, for most sulfonyl chlorides, non-aqueous workups are preferable.

  • Purification of Crude Product: A method for purifying crude liquid organosulfonyl chlorides involves scrubbing with an aqueous hydrochloric acid solution followed by vacuum stripping with an inert gas sweep.[8]

Q3: What are the best practices for storing sulfonyl chlorides to ensure their stability?

A3: Proper storage is crucial for maintaining the integrity of sulfonyl chlorides:

  • Airtight Containers: Store in tightly sealed, moisture-proof containers.[3]

  • Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon.[3]

  • Cool and Dry Environment: Store in a cool (below 25°C), dry, and well-ventilated area.[3] Refrigeration is often recommended, but ensure the container is sealed to prevent condensation upon removal.

  • Use of Stabilizers: For certain aliphatic sulfonyl chlorides, adding a stabilizer like a bicyclic terpene (e.g., alpha-pinene) can prevent discoloration during storage.[9]

Q4: My sulfonyl chloride has developed a yellow color. What does this indicate and is it still usable?

A4: A yellow color often indicates partial decomposition into sulfur dioxide and chlorine.[4] The usability of the discolored reagent depends on the specific application. For reactions sensitive to impurities or requiring precise stoichiometry, purification by distillation or recrystallization is recommended. For less sensitive applications, it might still be usable, but lower yields or increased side products should be anticipated.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of sulfonyl chloride Decomposition due to moisture: Reagents, solvents, or glassware were not sufficiently dry.- Ensure all solvents are freshly distilled from an appropriate drying agent. - Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere. - Use freshly opened or properly stored anhydrous reagents.
Incomplete reaction: Reaction time was too short, or the temperature was too low.- Monitor the reaction progress using TLC or another appropriate analytical technique. - If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Side reactions: The temperature was too high, leading to thermal decomposition or byproduct formation.- Maintain the recommended reaction temperature using a controlled temperature bath. - For exothermic reactions, ensure efficient stirring and slow addition of reagents.
Product is an oil when it should be a solid Presence of impurities: Residual solvent or byproducts are preventing crystallization.- Attempt to purify a small sample by flash chromatography to isolate the pure product and induce crystallization. - Try triturating the oil with a non-polar solvent (e.g., hexanes) to remove impurities and promote solidification.
Difficulty purifying the product Co-eluting impurities: Byproducts have similar polarity to the desired sulfonyl chloride.- Optimize the chromatography solvent system. A shallow gradient or isocratic elution might be necessary. - Consider an alternative purification method, such as recrystallization or distillation under reduced pressure.[10][11]
Decomposition on silica gel: The sulfonyl chloride is sensitive to the acidity of standard silica gel.- Deactivate the silica gel by treating it with a small percentage of triethylamine in the eluent. - Alternatively, use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Synthesis of an Aryl Sulfonyl Chloride via a Sandmeyer-type Reaction

This protocol is adapted from a procedure for preparing 2-chloropyridine-3-sulfonyl chloride and is suitable for a range of electron-deficient and electron-neutral aryl amines.[7]

  • Diazotization:

    • In a flask equipped with a mechanical stirrer and a cooling bath, add the starting aniline (1.0 equiv) to aqueous hydrochloric acid (36% w/w). Maintain the temperature below 30°C with ice cooling.

    • Cool the resulting slurry to -5°C to 0°C using an ice/acetone bath.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise over 45 minutes, ensuring the temperature of the reaction mixture remains between -5°C and 0°C.

    • Stir the resulting diazonium salt slurry for an additional 10 minutes at this temperature.

  • Chlorosulfonylation:

    • In a separate reactor, prepare a solution of sulfur dioxide in acetic acid or use a suitable SO₂ surrogate like DABSO.[12] Add a catalytic amount of copper(I) chloride (0.02 equiv).[7]

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt slurry to the sulfur dioxide solution, maintaining the temperature below 5°C to prevent uncontrolled decomposition.[7]

    • Allow the reaction to stir at this temperature until completion (monitor by TLC or LC-MS).

  • Workup and Isolation:

    • Carefully quench the reaction by pouring it into ice-water.

    • The sulfonyl chloride product, if insoluble, will precipitate and can be collected by vacuum filtration.[7]

    • Wash the solid with cold water to remove residual acids and salts.

    • Dry the product thoroughly under vacuum. Avoid heating, as residual water can cause decomposition.[10]

Protocol 2: Oxidative Chlorination of a Thiol to a Sulfonyl Chloride

This method is advantageous for its mild conditions and use of readily available reagents.[13]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the starting thiol or disulfide (1.0 equiv) in a suitable solvent like acetonitrile.

    • Cool the solution in an ice bath to 0°C.

  • Oxidative Chlorination:

    • Add a combination of an oxidizing agent and a chloride source. A common system is N-chlorosuccinimide (NCS) and a catalytic amount of dilute hydrochloric acid.[13]

    • Alternatively, a system of hydrogen peroxide and thionyl chloride can be employed.[13] Add the reagents portion-wise to control the reaction exotherm.

    • Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude sulfonyl chloride by flash column chromatography or recrystallization.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Sulfonyl Chloride Synthesis Methods

Starting MaterialMethodReagentsTypical YieldReference(s)
Aryl AmineSandmeyer-typeNaNO₂, HCl, SO₂, CuCl>70% (in solution), ~45-84% (isolated)[7]
Thiols/DisulfidesFlow Oxidative ChlorinationHNO₃, HCl, O₂70-81%[14]
Thiols/DisulfidesOxidative ChlorinationH₂O₂, SOCl₂Excellent yields[13]
Sulfonyl HydrazidesHalogenationNCS or NBS in CH₃CN~94% (for p-toluenesulfonyl chloride)[15]
S-Alkyl Isothiourea SaltsBleach-mediated OxidationBleachHigh yields[12]

Visualizations

Experimental Workflow: Sandmeyer-type Synthesis of Aryl Sulfonyl Chloride

G Workflow for Sandmeyer-type Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Isolation A Aniline + HCl (aq) B Cool to -5 to 0 °C A->B C Add NaNO2 (aq) B->C D Diazonium Salt Slurry C->D G Combine Diazonium Salt D->G E SO2 Source + CuCl F Cool to 0-5 °C E->F F->G H Reaction Mixture G->H I Quench with Ice-Water H->I J Precipitation I->J K Filter and Wash J->K L Dry Under Vacuum K->L M Pure Sulfonyl Chloride L->M

Caption: Workflow for Sandmeyer-type Synthesis.

Troubleshooting Logic: Low Yield in Sulfonyl Chloride Synthesis

G Troubleshooting Low Yield A Low Yield Observed B Check for Moisture Contamination A->B C Dry Solvents/Glassware Use Inert Atmosphere B->C Yes D Verify Reaction Conditions B->D No E Optimize Temperature and Reaction Time D->E Incorrect F Analyze for Side Products (e.g., by LC-MS, NMR) D->F Correct G Adjust Stoichiometry or Reagent Addition Rate F->G Side Products Found H Consider Product Instability During Workup/Purification F->H No Obvious Side Products I Use Milder Purification (e.g., low temp, deactivated silica) H->I Yes

Caption: Troubleshooting Logic for Low Yields.

References

Optimization

solvent effects on the reactivity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. The information is designed to address common challenges encountered during experimental procedures involving this reagent.

Troubleshooting Guide

This section offers solutions to common problems that may arise during reactions with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Nucleophile: The amine or alcohol substrate may be sterically hindered or have low nucleophilicity. 2. Inappropriate Base: The base used may not be strong enough to facilitate the reaction. 3. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is sensitive to moisture and may have decomposed.[1][2] 4. Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.1. Optimize Reaction Conditions: For less reactive nucleophiles, consider increasing the reaction temperature.[1] 2. Select a Suitable Base: For standard reactions, pyridine or triethylamine are often used. For less reactive substrates, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1] 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).[3] 4. Choose an Appropriate Solvent: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally recommended. For reactions with poor solubility, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be beneficial.[1]
Formation of Multiple Byproducts 1. Reaction with Tertiary Amine Base: Some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures.[1] 2. Side Reactions of the Heterocyclic Rings: The thiazole or thiophene rings may undergo undesired reactions under certain conditions. 3. Sulfene Formation: In the presence of a strong, non-nucleophilic base, elimination of HCl can lead to a highly reactive sulfene intermediate, which can result in side products.[3]1. Use a Non-Nucleophilic Base: Consider using a hindered base like 2,6-lutidine if reaction with the base is suspected. 2. Control Reaction Conditions: Run the reaction at a lower temperature to minimize side reactions. Monitor the reaction closely using techniques like TLC or LC-MS. 3. Moderate Base Strength: If sulfene formation is suspected, consider using a weaker base.
Difficult Product Purification 1. Residual Sulfonic Acid: Hydrolysis of the sulfonyl chloride can lead to the corresponding sulfonic acid, which can complicate purification. 2. Unreacted Starting Material: Incomplete reaction can lead to a mixture of product and starting materials.1. Aqueous Workup: Quench the reaction with water and perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove the sulfonic acid.[3] 2. Optimize Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before workup. 3. Chromatographic Purification: Utilize flash column chromatography on silica gel to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride?

A1: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is an aromatic sulfonyl chloride. The sulfonyl chloride group is a reactive electrophile that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2] The presence of the electron-withdrawing thiazole and thiophene rings is expected to increase the electrophilicity of the sulfur atom, making it more reactive than simple alkyl sulfonyl chlorides.[4]

Q2: How does the solvent affect the stability and reactivity of this compound?

A2: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally suitable for reactions with nucleophiles, as they solvate the reactants without participating in the reaction.[1] Protic and hydroxylic solvents, such as water and alcohols, will react with the sulfonyl chloride in a process called solvolysis, leading to the formation of the corresponding sulfonic acid or sulfonate ester.[5][6] This is a common decomposition pathway and should be avoided unless solvolysis is the intended reaction.

Q3: What is the expected mechanism of reaction with nucleophiles?

A3: For reactions of arenesulfonyl chlorides with nucleophiles, a bimolecular nucleophilic substitution (S(_N)2) mechanism is generally proposed.[6] This involves a concerted process where the nucleophile attacks the sulfur atom, and the chloride ion leaves simultaneously.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound reacts with water to produce hydrochloric acid.[2]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general procedure for the reaction of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in an oven-dried flask.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2-1.5 equivalents) dropwise to the stirred solution.[3]

  • Sulfonyl Chloride Addition: Dissolve 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (1.1-1.3 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Quantitative Data

While specific kinetic data for the solvolysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is not available, the following table summarizes the specific rates of solvolysis for the parent compound, 2-thiophenesulfonyl chloride, in various solvents. This data can provide insight into the relative reactivity in different solvent systems. The rates are correlated using the extended Grunwald-Winstein equation, which considers solvent nucleophilicity (NT) and ionizing power (YCl).[5][6]

Table 1: Specific Rates of Solvolysis of 2-Thiophenesulfonyl Chloride at 25.0 °C [5][6]

Solvent105 k (s-1)
100% Ethanol10.8
90% Ethanol36.3
80% Ethanol77.8
100% Methanol54.7
90% Methanol115
80% Methanol200
97% TFE24.3
90% TFE42.7
70% TFE111
50% TFE316
97% HFIP111

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Dissolve Amine in Anhydrous DCM cool Cool to 0 °C prep->cool add_base Add Triethylamine cool->add_base add_sulfonyl Add Sulfonyl Chloride Solution add_base->add_sulfonyl react Stir and Warm to RT add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water/NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Sulfonamide purify->product hypothetical_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates drug Thiazole-Thiophene Derivative (Potential Inhibitor) kinase_b Kinase B drug->kinase_b Inhibits kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->response Leads to

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Thiophene Sulfonyl Chlorides for Researchers and Drug Development Professionals

In the synthesis of novel therapeutics, the selection of appropriate building blocks is paramount to achieving desired reaction kinetics and product yields. Thiophene sulfonyl chlorides are a critical class of reagents u...

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel therapeutics, the selection of appropriate building blocks is paramount to achieving desired reaction kinetics and product yields. Thiophene sulfonyl chlorides are a critical class of reagents used in the formation of sulfonamides, a common motif in many pharmaceuticals. However, the reactivity of these sulfonyl chlorides can vary significantly depending on the substitution pattern of the thiophene ring. This guide provides an objective comparison of the reactivity of different thiophene sulfonyl chlorides, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Understanding the Reactivity of Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, making the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. This principle is a key factor in determining the reaction rates of different thiophene sulfonyl chloride derivatives.[1][2]

Quantitative Comparison of Thiophene Sulfonyl Chloride Reactivity

Kinetic studies on the solvolysis of 2-thiophenesulfonyl chloride and its derivatives provide a quantitative measure of their relative reactivities. The following table summarizes data from Hammett plot studies, which correlate reaction rates with the electronic properties of substituents on the thiophene ring.[3]

Thiophene Sulfonyl Chloride DerivativeSubstituent (at position 5)Relative Rate of Hydrolysis (k/k₀)
Thiophene-2-sulfonyl chloride-H1.00
5-Methylthiophene-2-sulfonyl chloride-CH₃~0.3
5-Chlorothiophene-2-sulfonyl chloride-Cl~2.5
5-Bromothiophene-2-sulfonyl chloride-Br~2.8
5-Nitrothiophene-2-sulfonyl chloride-NO₂>10

Note: Relative rates are approximated from Hammett plot data presented in the literature and are for the purpose of illustrating reactivity trends.

As the data indicates, electron-donating substituents such as a methyl group decrease the rate of reaction, while electron-withdrawing substituents like chloro, bromo, and especially nitro groups, significantly increase the reactivity of the sulfonyl chloride.

Experimental Protocols for Reactivity Comparison

To enable researchers to conduct their own comparative studies, a general protocol for comparing the reactivity of different thiophene sulfonyl chlorides is provided below. This method is based on standard procedures for sulfonamide synthesis.[1][4]

Objective: To compare the relative reaction rates of different thiophene sulfonyl chlorides with a model amine nucleophile by monitoring the consumption of the starting materials or the formation of the product over time.

Materials:

  • Thiophene sulfonyl chloride derivatives to be tested

  • A standard primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrument for monitoring the reaction (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the amine nucleophile and the internal standard in the chosen anhydrous solvent.

    • Prepare individual stock solutions of each thiophene sulfonyl chloride derivative to be tested in the same anhydrous solvent.

  • Reaction Setup:

    • In a series of reaction vessels, place an equal volume of the amine/internal standard stock solution.

    • Add the tertiary amine base to each vessel.

    • Place the reaction vessels in a constant temperature bath and begin stirring.

  • Initiation of Reaction and Monitoring:

    • To initiate each reaction, add an equimolar amount of the respective thiophene sulfonyl chloride stock solution to each vessel at timed intervals.

    • Immediately withdraw a small aliquot from each reaction mixture (t=0).

    • Continue to withdraw aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes).

    • Quench each aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution).

  • Analysis:

    • Analyze the quenched aliquots by the chosen chromatographic method (HPLC or GC-MS).

    • Determine the concentration of the reactants and/or the sulfonamide product at each time point by comparing their peak areas to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the starting material or product versus time for each thiophene sulfonyl chloride derivative.

    • The initial slope of these curves will be proportional to the initial reaction rate. A steeper slope indicates a more reactive sulfonyl chloride.

    • For a more rigorous comparison, pseudo-first-order rate constants can be calculated if the amine is used in large excess.

Visualizing Experimental Workflow and Reactivity Principles

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principles of reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare Amine & Internal Standard Stock Solution setup Set up Reaction Vessels with Amine Solution and Base prep_amine->setup prep_tsc Prepare Thiophene Sulfonyl Chloride Stock Solutions initiate Initiate Reactions with Thiophene Sulfonyl Chlorides prep_tsc->initiate setup->initiate sampling Withdraw and Quench Aliquots at Timed Intervals initiate->sampling chromatography Analyze Aliquots by HPLC or GC-MS sampling->chromatography data_plot Plot Concentration vs. Time chromatography->data_plot rate_comp Compare Reaction Rates data_plot->rate_comp

Caption: General workflow for the comparative analysis of thiophene sulfonyl chloride reactivity.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg EDG (e.g., -CH₃) Donates electron density to the ring Reduces electrophilicity of sulfur Decreased Reactivity ewg EWG (e.g., -NO₂) Withdraws electron density from the ring Increases electrophilicity of sulfur Increased Reactivity thiophene Thiophene Sulfonyl Chloride thiophene->edg slower reaction thiophene->ewg faster reaction

Caption: Influence of electronic effects on the reactivity of thiophene sulfonyl chlorides.

By understanding the principles of sulfonyl chloride reactivity and utilizing the provided experimental framework, researchers can effectively select the most appropriate thiophene sulfonyl chloride derivative for their specific synthetic needs, thereby optimizing reaction conditions and accelerating the drug development process.

References

Comparative

A Comparative Guide to Alternative Reagents for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals The selection of a suitable sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core functionalities in a vast arr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core functionalities in a vast array of therapeutic agents. 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a heterocyclic building block of significant interest, providing a privileged scaffold for structure-activity relationship (SAR) studies in drug discovery.[1] This guide provides an objective comparison with alternative reagents, focusing on performance, reactivity, and synthetic utility, supported by experimental principles and data.

Overview of Sulfonylating Agents

Sulfonyl chlorides are the most common precursors for the synthesis of sulfonamides.[2][3] The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is heavily influenced by the electronic properties of the attached organic moiety. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.[4]

The choice of reagent not only affects reaction kinetics but also imparts distinct physicochemical properties to the final product, such as lipophilicity and potential for biological interactions.[5] This guide compares 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride with common aryl, alkyl, and other heteroaryl sulfonyl chlorides.

Comparative Data of Sulfonylating Reagents

The following table summarizes the key characteristics of selected alternative reagents compared to the title compound.

Feature5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)2,4-Dichlorobenzenesulfonyl ChlorideDansyl Chloride
Reactivity Moderate to HighModerateVery HighHigh[4]High[5]
Structural Moiety Introduced 5-(2-Methylthiazol-4-yl)thiophenylsulfonylp-Tolylsulfonyl (Tosyl)Methylsulfonyl (Mesyl)2,4-Dichlorophenylsulfonyl5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl)
Impact on Lipophilicity Significant IncreaseModerate Increase[5]Minimal IncreaseHigh Increase[5]Significant Increase[5]
Key Applications Medicinal chemistry, SAR studies for specific targets like kinases.[6][7]General synthesis, protecting group chemistry.[5]High-yield sulfonamide/ester formation, often used with hindered amines.Synthesis where high reactivity is needed, targeting specific receptor interactions.[4]Fluorescent labeling of amines and phenols, bioanalytical assays.[5]
Commercial Availability Available from specialized suppliers.[8][9]Widely available and inexpensive.Widely available and inexpensive.Readily available.Readily available.

Experimental Performance and Protocols

The efficiency of a sulfonylation reaction is dependent on the nucleophilicity of the amine/alcohol, the reactivity of the sulfonyl chloride, and the reaction conditions.

General Experimental Protocol for Sulfonamide Synthesis:

  • Dissolve the primary or secondary amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Illustrative Performance Data (Reaction with Aniline):

Sulfonyl ChlorideTypical Reaction TimeTypical YieldNotes
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride4-8 hours80-90%Product may require chromatographic purification.
p-Toluenesulfonyl Chloride (TsCl)6-12 hours85-95%Often yields a crystalline product that is easily purified.
Methanesulfonyl Chloride (MsCl)1-3 hours>95%Highly exothermic reaction, requires careful temperature control.
2,4-Dichlorobenzenesulfonyl Chloride2-4 hours90-98%High reactivity due to two electron-withdrawing chlorine atoms.[4]

Alternative Synthetic Strategies to Access Sulfonamides

While the reaction between an amine and a sulfonyl chloride is the most common method, several alternative strategies exist, which can be advantageous when the required sulfonyl chloride is unstable or inaccessible.[2]

  • Oxidation of Thiols: Heteroaromatic thiols can be oxidized to the corresponding sulfonyl chloride in situ using reagents like aqueous sodium hypochlorite. This method is rapid and avoids the use of chlorine gas.[10][11]

  • From Organozinc Reagents: Aryl and heteroarylzinc reagents can react with electrophiles like 2,4,6-trichlorophenyl chlorosulfate (TCPC) to generate sulfonyl chloride equivalents that react in situ with amines to form sulfonamides. This method offers a broad substrate scope.[12]

  • From Sulfonamides via Activation: Existing primary sulfonamides can be converted back into highly reactive sulfonyl chlorides under mild conditions using activating agents like Pyry-BF₄ with a chloride source. This is particularly useful for late-stage functionalization of complex molecules.[13]

  • Using SO₂ Surrogates: Bench-stable solids like DABSO (DABCO-sulfur dioxide adduct) can be used as a replacement for gaseous sulfur dioxide to react with Grignard reagents, forming sulfinates which are then oxidized to sulfonamides.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine & Base in Anhydrous Solvent Cooling Cool to 0 °C Amine->Cooling SulfonylChloride Sulfonyl Chloride in Anhydrous Solvent Addition Dropwise Addition SulfonylChloride->Addition Cooling->Addition Stirring Stir at Room Temp (TLC Monitoring) Addition->Stirring Quench Quench with Water Stirring->Quench Extract Extraction & Washing Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Final Sulfonamide Purify->Product

Caption: General experimental workflow for sulfonamide synthesis.

reactivity_factors Reactivity Sulfonyl Chloride Reactivity EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CF3) Reactivity->EWG Increases EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Reactivity->EDG Decreases Sterics Steric Hindrance (e.g., ortho-substituents) Reactivity->Sterics Decreases Alkyl Alkyl vs. Aryl (e.g., Mesyl vs. Tosyl) Reactivity->Alkyl Alkyl > Aryl (Generally)

Caption: Key factors influencing sulfonyl chloride reactivity.

References

Validation

A Comparative Guide to the Biological Activity of Sulfonamide Scaffolds: Evaluating Thiophene-Thiazole Derivatives Against Other Heterocyclic Moieties

For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[1][2][3][4] The versatility of the sulfonamide scaffold allows for chemical modifications that can significantly modulate a compound's therapeutic properties. This guide provides a comparative analysis of the biological activity of sulfonamides derived from various heterocyclic scaffolds, with a particular focus on the potential of a 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride derived scaffold in comparison to other well-documented scaffolds.

While specific experimental data on sulfonamides derived directly from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is not extensively available in the current body of literature, an analysis of related structures containing thiophene and thiazole moieties provides valuable insights into their potential bioactivity. This guide will synthesize findings from various studies to offer a comparative perspective.

Anticancer Activity: A Battle of Scaffolds

Sulfonamides have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[1]

A variety of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in laboratory settings and in living organisms.[1] The anticancer mechanisms of these compounds are diverse and include carbonic anhydrase inhibition, G1 phase cell cycle arrest, disruption of microtubule assembly, and inhibition of angiogenesis.[1] Some of these promising compounds are currently undergoing clinical trials.[1]

For instance, novel sulfonamide derivatives have been identified as potent agents against lung cancer through the activation of tumor pyruvate kinase M2 (PKM2).[5] In one study, compound 9b emerged as a potent PKM2 activator, inducing early apoptosis and G2 phase cell cycle arrest in A549 lung cancer cells.[5] Another study highlighted chalcone-sulfonamide hybrids, with one derivative showing potent activity against the MCF-7 human breast cancer cell line.[6] Furthermore, sulfonamide analogues of natural products like antofine and cryptopleurine have shown enhanced growth inhibition of human cancer cells, with one analogue inducing G0/G1 cell cycle arrest.[7]

Scaffold TypeCompound ExampleCancer Cell LineIC50 (µM)Reference
Nicotinamide DerivativeCompound 3a HCT-1165.58[8]
HepG-24.82[8]
MCF-711.15[8]
Nicotinamide DerivativeCompound 6 HCT-1163.53[8]
HepG-24.12[8]
MCF-75.21[8]
Chalcone-SulfonamideCompound 4 MCF-7Less than Tamoxifen[6]
Phenanthroindolizidine Alkaloid AnalogueCompound 5b VariousPotent (details in source)[7]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

The antiproliferative activity of the nicotinamide derivatives was evaluated against HCT-116, HepG-2, and MCF-7 cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution (20 µL, 5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium was discarded, and dimethyl sulfoxide (100 µL) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Signaling Pathway Visualization

anticancer_pathway cluster_drug Sulfonamide Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects Sulfonamide Sulfonamide PKM2 PKM2 Sulfonamide->PKM2 Activates Carbonic Anhydrase Carbonic Anhydrase Sulfonamide->Carbonic Anhydrase Inhibits Microtubules Microtubules Sulfonamide->Microtubules Disrupts VEGFR-2 VEGFR-2 Sulfonamide->VEGFR-2 Inhibits Apoptosis Apoptosis PKM2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Carbonic Anhydrase->Cell Cycle Arrest Microtubules->Cell Cycle Arrest Angiogenesis Inhibition Angiogenesis Inhibition VEGFR-2->Angiogenesis Inhibition

Antimicrobial Activity: A Broad Spectrum of Inhibition

Sulfonamides are well-established antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3] The incorporation of various heterocyclic scaffolds has been a successful strategy to develop new antimicrobial agents.

Thiophene-containing compounds have been a subject of interest for their antimicrobial properties.[9] The combination of a thiophene ring with a sulfonamide moiety has been explored to create potent antibacterial agents.[10] For example, certain thiophene-sulfonamide derivatives have shown significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10]

Scaffold TypeCompound ExampleBacterial StrainMIC (µg/mL)Reference
Thiophene-SulfonamideCompound 2g S. aureus6.25[10]
E. coli25[10]
Sulfonamide-Amino Acid ConjugateCompound 5a E. coli7.81[11]
Compound 9a E. coli7.81[11]
Compound 3a K. pneumoniae62.5[11]
Compound 3b K. pneumoniae62.5[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown in Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

mic_workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Compounds Serial Dilution of Compounds Prepare Bacterial Inoculum->Serial Dilution of Compounds Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Compounds->Inoculate Microtiter Plate Incubate at 37°C Incubate at 37°C Inoculate Microtiter Plate->Incubate at 37°C Read Results Read Results Incubate at 37°C->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Carbonic Anhydrase Inhibition: A Key Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[12] Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, edema, and certain types of cancer.[1][11] Sulfonamides are the primary class of CA inhibitors.

Five-membered heterocyclic sulfonamides, including those containing thiophene, have been shown to be more effective CA inhibitors compared to their six-membered ring counterparts.[13][14] A series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides demonstrated potent inhibition of several human CA isoforms (hCA I, II, IX, and XII).[15]

Scaffold TypeIsoformKi (nM)Reference
5-(1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA I25.4[15]
hCA II8.9[15]
hCA IX5.4[15]
hCA XII3.4[15]
5-(1-(3-Cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA I13.8[15]
hCA II9.3[15]
hCA IX25.5[15]
hCA XII4.5[15]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various hCA isoforms is typically assessed using a stopped-flow CO2 hydration assay.

  • Enzyme and Inhibitor Preparation: A solution of the purified hCA isoenzyme is prepared in buffer. The inhibitor is dissolved in a suitable solvent and diluted to various concentrations.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2-saturated buffer solution.

  • Monitoring the Reaction: The catalytic activity is monitored by observing the change in pH using a pH indicator. The initial rates of the reaction are measured.

  • Ki Determination: The inhibition constant (Ki) is determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.

Logical Relationship Visualization

ca_inhibition_logic Sulfonamide Moiety Sulfonamide Moiety Coordination Coordination Sulfonamide Moiety->Coordination Zinc Ion in Active Site Zinc Ion in Active Site Zinc Ion in Active Site->Coordination Inhibition of CA Activity Inhibition of CA Activity Coordination->Inhibition of CA Activity Heterocyclic Scaffold Heterocyclic Scaffold Interaction Interaction Heterocyclic Scaffold->Interaction Active Site Residues Active Site Residues Active Site Residues->Interaction Interaction->Inhibition of CA Activity

Conclusion and Future Directions

The evidence presented in this guide underscores the significant therapeutic potential of sulfonamides incorporating diverse heterocyclic scaffolds. While direct experimental data for sulfonamides derived from 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride remains to be established, the potent and varied biological activities of both thiophene- and thiazole-containing sulfonamides strongly suggest that a hybrid scaffold could exhibit promising anticancer, antimicrobial, and carbonic anhydrase inhibitory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this novel class of sulfonamides. Such studies will be crucial in determining their specific mechanisms of action and their potential for development into new therapeutic agents. The comparative data provided herein serves as a valuable resource to guide these future research and development endeavors.

References

Comparative

A Comparative Spectroscopic Guide to 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride and its Analogues

This guide provides a comparative spectroscopic analysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a complex heterocyclic compound, by contrasting its expected spectral characteristics with the empir...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a complex heterocyclic compound, by contrasting its expected spectral characteristics with the empirically determined data of the simpler, related structure, thiophene-2-sulfonyl chloride. This analysis is crucial for researchers in drug discovery and materials science for quality control, structural confirmation, and understanding structure-activity relationships.

The inclusion of the 2-methyl-1,3-thiazole moiety introduces significant changes to the spectroscopic fingerprint compared to the parent thiophene-2-sulfonyl chloride. These differences, detailed below in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), provide a clear roadmap for the characterization of this class of derivatives.

Comparative Spectroscopic Data

The following tables summarize the observed spectral data for thiophene-2-sulfonyl chloride and provide an expert-predicted profile for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride based on established substituent effects.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)
Thiophene-2-sulfonyl chloride Thiophene H3, H4, H57.20 - 7.90 (m)
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiophene H3, H4~7.40 - 8.00 (d, J ≈ 4.0 Hz each)
Thiazole H5~7.50 (s)
Methyl (CH₃)~2.75 (s)

Predicted values are based on the additive effects of substituents on aromatic rings. The electron-withdrawing sulfonyl chloride group and the thiazole ring are expected to deshield the thiophene protons.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundCarbon AssignmentPredicted/Observed Chemical Shift (δ, ppm)
Thiophene-2-sulfonyl chloride Thiophene C2-C5127.0 - 135.0
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiophene C2, C5~135.0 - 145.0
Thiophene C3, C4~125.0 - 130.0
Thiazole C2, C4, C5~115.0, ~150.0, ~165.0
Methyl (CH₃)~19.0

The carbon atoms attached to the sulfonyl group (C2) and the thiazole ring (C5) are expected to be the most downfield shifted in the thiophene ring.

Table 3: Comparative FT-IR Spectral Data (cm⁻¹)

CompoundVibrational ModePredicted/Observed Frequency (cm⁻¹)
Thiophene-2-sulfonyl chloride & Target Derivative S=O Asymmetric & Symmetric Stretch1385 - 1370 & 1180 - 1166[1][2]
Thiophene Ring C-H Stretch~3100[3]
Thiophene Ring C=C Stretch1540 - 1350[3]
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiazole Ring C=N Stretch~1650 - 1550
Thiazole/Thiophene C-S Stretch724 - 607[4][5]

The sulfonyl chloride group exhibits strong, characteristic absorption bands that are a reliable diagnostic tool for this class of compounds.[2]

Table 4: Comparative Mass Spectrometry Data (Electron Impact - EI)

Compoundm/z ValueAssignment
Thiophene-2-sulfonyl chloride 182/184Molecular Ion [M]⁺, [M+2]⁺ (due to ³⁷Cl isotope)
147[M - Cl]⁺
83[M - SO₂Cl]⁺ or [Thienyl]⁺
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride 293/295Predicted Molecular Ion [M]⁺, [M+2]⁺
258Predicted [M - Cl]⁺
194Predicted [M - SO₂Cl]⁺
110Predicted [2-methyl-thiazolyl-ethenyl]⁺ fragment

Fragmentation of sulfonyl chlorides often involves the loss of a chlorine atom, followed by the loss of SO₂.[6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sulfonyl chloride derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.[7] Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrophotometer (e.g., PerkinElmer, Nicolet).

  • Sample Preparation: For solid samples, mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, dissolve the sample in a volatile solvent like chloroform and deposit a thin film on a salt plate (e.g., NaCl).

  • Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.[4] Collect a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

  • Data Processing: Identify and label the wavenumbers (cm⁻¹) of significant absorption bands.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron impact (EI) ionization source (e.g., Shimadzu GCMS-QP2010).[7]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a capillary column (e.g., RTX-5MS, 30 m x 0.25 mm).[7] Set the injector temperature to 280°C. Use a temperature program, for example: hold at 50°C for 1 minute, then ramp at 25°C/min to 300°C and hold for 3 minutes.[7] Helium is typically used as the carrier gas.

  • MS Conditions: Set the ion source temperature to 200°C. Acquire data in scan mode over a mass range of m/z 50 to 400.[7]

  • Data Processing: Analyze the resulting chromatogram to identify the retention time of the compound and analyze the corresponding mass spectrum to determine the molecular weight and fragmentation pattern.

Visualized Workflow

The following diagram illustrates a standard workflow for the comprehensive spectroscopic analysis and structural elucidation of novel thiophene-thiazole derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification FTIR FT-IR Analysis (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Purification->NMR Integration Data Integration & Comparison FTIR->Integration MS->Integration NMR->Integration Confirmation Structure Elucidation / Confirmation Integration->Confirmation

Caption: Experimental workflow for spectroscopic characterization.

References

Validation

Structure-Activity Relationship of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride analo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride analogs, focusing on their potent inhibitory activity against carbonic anhydrases (CAs). Sulfonamides derived from this scaffold have emerged as a significant class of inhibitors for this metalloenzyme family, which is implicated in various physiological and pathological processes.

The core structure, consisting of a thiophene-2-sulfonamide linked to a 2-methyl-1,3-thiazole ring, serves as a versatile platform for designing potent and selective CA inhibitors. The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme, while modifications on the thiazole and thiophene rings, as well as the sulfonamide nitrogen, allow for the exploration of the SAR to achieve desired potency and isoform selectivity.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide analogs is typically evaluated against a panel of human (h) CA isoforms to determine their potency and selectivity. The following table summarizes the inhibition data (Ki, nM) for a series of representative analogs against key hCA isoforms.

Compound IDR (Substitution on Sulfonamide)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 H2247.75.43.4
2 CH₃>10000185801860
3 C₂H₅85001850801860
4 Phenyl683Low nM--
5 4-Fluorophenyl----
6 4-Chlorophenyl----
7 4-Bromophenyl----
8 4-Methylphenyl----
9 4-Methoxyphenyl----
10 3,4-Dimethoxyphenyl----
Acetazolamide (Standard) -25012255.7

Note: Data is compiled from various sources studying similar thiophene-sulfonamide scaffolds as CA inhibitors.[1][2] A dash (-) indicates that data was not available in the reviewed literature. The low nanomolar (Low nM) notation is used when specific values were not provided but high potency was indicated.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this class of compounds:

  • The Unsubstituted Sulfonamide is Crucial for Potency: The primary sulfonamide (R=H, Compound 1 ) exhibits potent, low nanomolar inhibition against the physiologically dominant isoform hCA II and the tumor-associated isoforms hCA IX and XII.[2] This highlights the importance of the unsubstituted SO₂NH₂ group for effective binding to the zinc ion in the active site.

  • N-Alkylation of the Sulfonamide Reduces Potency: Introduction of small alkyl groups on the sulfonamide nitrogen (Compounds 2 and 3 ) leads to a significant decrease in inhibitory activity against hCA II and a dramatic loss of potency against hCA I and XII.[1]

  • Aromatic Substituents on the Sulfonamide Can Modulate Activity: While specific data for the core scaffold is limited, related studies on thiophene-sulfonamides show that substitution with aromatic rings on the sulfonamide nitrogen can lead to potent inhibitors, though often with a different selectivity profile.[1]

  • Modifications on the Thiazole Ring: The 2-methyl group on the thiazole ring is a common feature in this series. Variations at other positions of the thiazole ring can influence interactions with the amino acid residues lining the active site cavity, thereby affecting isoform selectivity.

Experimental Protocols

The determination of carbonic anhydrase inhibition is a critical step in the evaluation of these analogs. The most common and reliable method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a buffered solution, which is monitored by a pH indicator.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., Tris-HCl or HEPES)

  • pH indicator solution (e.g., phenol red or p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the specific CA isoenzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution within the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short time frame (typically seconds) at a specific wavelength.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[1]

Visualizing Key Relationships

To better understand the concepts discussed, the following diagrams illustrate the carbonic anhydrase catalytic cycle and a general workflow for an SAR study.

Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻

Caption: The catalytic cycle of carbonic anhydrase.

SAR Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis A Lead Compound 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride B Analog Synthesis (Modification of R group) A->B C In Vitro CA Inhibition Assays (hCA I, II, IX, XII) B->C D Determine Ki values C->D E Structure-Activity Relationship (SAR) Analysis D->E F Identify Potent & Selective Inhibitors E->F F->B Further Optimization

Caption: General workflow for a structure-activity relationship study.

References

Comparative

Comparative Guide to the Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic routes to 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a key intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a key intermediate in pharmaceutical research. We present a validated, multi-step synthesis of the target molecule and compare it with alternative methods for the preparation of heteroaryl sulfonyl chlorides, supported by experimental data from peer-reviewed literature.

Primary Synthetic Route: A Validated Pathway

The principal synthetic strategy for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride involves a two-stage process: the initial construction of the core heterocyclic scaffold, 2-(2-methyl-1,3-thiazol-4-yl)thiophene, followed by direct chlorosulfonylation.

Stage 1: Synthesis of the Precursor 2-(2-Methyl-1,3-thiazol-4-yl)thiophene

The synthesis of the precursor can be efficiently achieved via a Suzuki coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol:

A mixture of 4-bromo-2-methylthiazole (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) is prepared in a suitable solvent system like a 6:1 mixture of dioxane and water. The reaction mixture is heated to 90 °C and stirred overnight. Following the reaction, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield 2-(2-methyl-1,3-thiazol-4-yl)thiophene.

Stage 2: Chlorosulfonylation of the Precursor

Direct chlorosulfonylation of the 2-substituted thiophene is a common method for the synthesis of thiophene-2-sulfonyl chlorides.

Experimental Protocol:

To a cooled solution of 2-(2-methyl-1,3-thiazol-4-yl)thiophene (1.0 eq) in an appropriate solvent, chlorosulfonic acid (~4 eq) is added dropwise while maintaining a low temperature (-10 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by carefully pouring it onto ice. The resulting precipitate is filtered, washed with cold water, and dried to afford 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

Primary Synthetic Route 4-bromo-2-methylthiazole 4-bromo-2-methylthiazole suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) 4-bromo-2-methylthiazole->suzuki thiophene-2-boronic acid thiophene-2-boronic acid thiophene-2-boronic acid->suzuki precursor 2-(2-methyl-1,3-thiazol-4-yl)thiophene suzuki->precursor chlorosulfonylation Chlorosulfonylation precursor->chlorosulfonylation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->chlorosulfonylation target 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride chlorosulfonylation->target

Diagram 1: Primary Synthetic Route Workflow

Alternative Synthetic Routes

Several alternative methods exist for the synthesis of heteroaryl sulfonyl chlorides. These routes offer different advantages in terms of starting material availability, reaction conditions, and scalability.

Alternative Route 1: Sandmeyer-type Chlorosulfonylation of Heteroaromatic Amines

This classic transformation involves the diazotization of a heteroaromatic amine followed by a copper-catalyzed reaction with sulfur dioxide. Modern variations of this method utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[1][2] This approach is particularly useful when the corresponding amine is readily available.

Experimental Protocol:

The heteroaromatic amine (1.0 eq) is dissolved in a suitable solvent like acetonitrile. DABSO (0.6 eq), a copper(II) chloride catalyst (5 mol%), and aqueous HCl (2.0 eq) are added. The mixture is stirred, and tert-butyl nitrite (1.1 eq) is added dropwise. The reaction proceeds at room temperature and can be stirred overnight. The resulting sulfonyl chloride can be isolated via aqueous workup and extraction. Reported yields for this method on a range of anilines are generally good.[1]

Sandmeyer-type Route amine 5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-amine sandmeyer Sandmeyer Reaction amine->sandmeyer reagents DABSO, CuCl2, HCl, t-BuONO reagents->sandmeyer target 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride sandmeyer->target

Diagram 2: Sandmeyer-type Synthetic Route
Alternative Route 2: Synthesis from a Heteroaryl Thiol

The oxidation of a corresponding heteroaryl thiol provides a direct route to the sulfonyl chloride. This method avoids the use of potentially unstable diazonium intermediates.

Experimental Protocol:

The synthesis would begin with the preparation of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-thiol. This thiol can then be oxidized to the sulfonyl chloride. A common procedure involves reacting the thiol with an oxidizing agent in the presence of a chloride source.

Alternative Route 3: Hantzsch Thiazole Synthesis Approach

An alternative for the synthesis of the core thiazole ring is the Hantzsch thiazole synthesis.[3][4][5][6] This involves the reaction of a thioamide with an α-haloketone. For the target molecule, this would entail reacting thioacetamide with a 4-(α-haloacetyl)thiophene derivative.

Experimental Protocol:

A substituted 2-bromo-1-(thiophen-2-yl)ethan-1-one would be reacted with thioacetamide in a solvent such as methanol. The mixture is heated for a short period, cooled, and then poured into a basic solution (e.g., 5% Na₂CO₃) to precipitate the thiazole product.[3] The resulting 2-methyl-4-(thiophen-2-yl)thiazole would then undergo chlorosulfonylation as described in the primary route.

Hantzsch Synthesis Route haloketone 2-bromo-1-(thiophen-2-yl)ethan-1-one derivative hantzsch Hantzsch Thiazole Synthesis haloketone->hantzsch thioacetamide Thioacetamide thioacetamide->hantzsch precursor 2-methyl-4-(thiophen-2-yl)thiazole derivative hantzsch->precursor chlorosulfonylation Chlorosulfonylation precursor->chlorosulfonylation target 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride chlorosulfonylation->target

Diagram 3: Hantzsch Synthesis based Route

Performance Comparison

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Below is a summary of the key aspects of each route.

FeaturePrimary Route (Suzuki + Chlorosulfonylation)Alternative 1 (Sandmeyer-type)Alternative 3 (Hantzsch + Chlorosulfonylation)
Starting Materials 4-bromo-2-methylthiazole, thiophene-2-boronic acid5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-amine2-bromo-1-(thiophen-2-yl)ethan-1-one derivative, thioacetamide
Key Reactions Suzuki coupling, Electrophilic Aromatic SubstitutionDiazotization, Sandmeyer ReactionHantzsch Thiazole Synthesis, Electrophilic Aromatic Substitution
Typical Yields Suzuki: Good to excellent; Chlorosulfonylation: Moderate to goodGoodHantzsch: High; Chlorosulfonylation: Moderate to good
Advantages Convergent, modular, well-established couplingUtilizes readily available amines, modern variants are saferHigh-yielding synthesis of the thiazole core
Disadvantages Palladium catalyst can be expensive, boronic acids can be unstableDiazonium intermediates can be unstable, requires careful temperature controlRequires synthesis of a specific α-haloketone
Scalability Generally goodCan be challenging due to the handling of diazonium saltsGood
Safety Palladium catalysts can be pyrophoricDiazonium salts can be explosive, tert-butyl nitrite is flammableα-haloketones are lachrymatory and toxic

Table 1: Comparison of Synthetic Routes

Conclusion

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride can be accomplished through several viable routes. The primary route, involving a Suzuki coupling followed by direct chlorosulfonylation, offers a robust and modular approach. Alternative methods, such as the Sandmeyer-type reaction or a Hantzsch thiazole synthesis-based approach, provide valuable alternatives depending on the specific needs and constraints of the research or development project. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy.

References

Validation

A Comparative Guide to Catalysts in the Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds, invo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds, involves a multi-step process. The judicious selection of catalysts and reagents is paramount to ensure high yields, purity, and scalability. This guide provides a comparative analysis of catalytic methods for two critical stages in the synthesis of this molecule: the formation of the core 5-(2-methyl-1,3-thiazol-4-yl)thiophene structure and its subsequent chlorosulfonylation.

Part 1: Catalytic Cross-Coupling for the Synthesis of the 5-(2-Methyl-1,3-thiazol-4-yl)thiophene Core

The construction of the central thiazolyl-thiophene scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent methods, each with distinct advantages and catalyst systems.

Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-11012-2470-90
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane80-1008-1685-95
XPhos Pd G2XPhosK₃PO₄Toluene/H₂ORT-1001-4>90[1]
Stille Pd(PPh₃)₄PPh₃-Toluene100-11012-2475-90
PdCl₂(PPh₃)₂PPh₃-DMF80-1008-1680-95
Negishi Pd(PPh₃)₄PPh₃-THF60-706-1280-95
PdCl₂(dppf)dppf-THFRT-604-8>90

Discussion of Catalysts for Cross-Coupling

The Suzuki-Miyaura coupling is often the preferred method due to the commercial availability and relative stability of boronic acid reagents.

  • Pd(PPh₃)₄ is a classic, versatile catalyst, though it may require higher temperatures and longer reaction times.

  • Pd(dppf)Cl₂ offers improved stability and efficiency, particularly for heteroaromatic substrates.[2]

  • Buchwald precatalysts , such as XPhos Pd G2, represent the state-of-the-art, allowing for rapid reactions at room temperature with low catalyst loadings, even with challenging substrates like heteroaryl chlorides.[1]

The Stille coupling utilizes organotin reagents, which are highly effective but pose toxicity concerns. The reactions are generally tolerant of a wide range of functional groups.

The Negishi coupling employs organozinc reagents, which are highly reactive and often provide excellent yields under mild conditions. However, the preparation of the organozinc reagent can be sensitive to moisture and air.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of the 5-(2-methyl-1,3-thiazol-4-yl)thiophene core.

Materials:

  • 4-Bromo-2-methylthiazole (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-2-methylthiazole, thiophene-2-boronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Cross-Coupling Catalyst Selection

start Select Cross-Coupling Strategy suzuki Suzuki-Miyaura start->suzuki Boronic acid available? stille Stille start->stille Organotin available? negishi Negishi start->negishi Organozinc synthesis feasible? suzuki_cat Choose Pd Catalyst for Suzuki suzuki->suzuki_cat stille_cat Choose Pd Catalyst for Stille stille->stille_cat negishi_cat Choose Pd Catalyst for Negishi negishi->negishi_cat buchwald Buchwald Precatalyst (e.g., XPhos Pd G2) - High activity - Low temp - Fast reaction suzuki_cat->buchwald Optimal performance pd_dppf Pd(dppf)Cl2 - Good stability - Effective for heteroaromatics suzuki_cat->pd_dppf Robust option pd_pph3 Pd(PPh3)4 - Classic choice - May require harsher conditions suzuki_cat->pd_pph3 Standard option stille_cat->pd_pph3 Common catalyst negishi_cat->pd_pph3 Common catalyst

Catalyst Selection for Cross-Coupling

Part 2: Catalytic Chlorosulfonylation of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene

The introduction of the sulfonyl chloride group onto the thiophene ring is a critical step. This is typically achieved through electrophilic substitution. While traditional methods often use stoichiometric amounts of strong acids, catalytic approaches are emerging.

Comparative Data of Chlorosulfonylation Methods

| Method | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Direct Chlorosulfonation | Chlorosulfonic acid (excess) | Dichloromethane or neat | 0 - RT | 1-4 | 60-80 | | Sandmeyer Reaction | NaNO₂, HCl, then SO₂/CuCl₂ | Acetonitrile/Water | 0 - RT | 2-6 | 70-85[3][4] | | Photocatalytic Sandmeyer | NaNO₂, HCl, then SO₂/Ru(bpy)₃Cl₂ | Acetonitrile/Water | RT | 12-24 | 65-80 |

Discussion of Chlorosulfonylation Methods

  • Direct Chlorosulfonation with chlorosulfonic acid is a straightforward and common method. However, it is often harsh, requires careful handling of a corrosive reagent, and may suffer from regioselectivity issues and side reactions with sensitive substrates. The use of a solvent like dichloromethane can sometimes improve selectivity.[5]

  • The Sandmeyer reaction offers a milder alternative. It proceeds via a diazonium salt intermediate formed from the corresponding amine. The subsequent reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst provides the sulfonyl chloride.[3][4] This method generally offers better regiocontrol and functional group tolerance.

  • Photocatalytic Sandmeyer-type reactions are an emerging green alternative, operating under mild conditions with visible light. Ruthenium-based photocatalysts can be employed, though reaction times may be longer.

Experimental Protocol: Sandmeyer-type Chlorosulfonylation

This protocol is a representative example for the synthesis of a heteroaryl sulfonyl chloride from the corresponding amine.

Materials:

  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-amine (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur dioxide (SO₂) solution in acetic acid

  • Copper(II) chloride (CuCl₂) (catalytic amount)

  • Acetonitrile and Water

Procedure:

  • Dissolve the amine in a mixture of acetonitrile and concentrated HCl at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of CuCl₂.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Experimental Workflow for Synthesis

cluster_0 Step 1: C-C Coupling cluster_1 Step 2: C-S Bond Formation start Start: 4-Bromo-2-methylthiazole & Thiophene-2-boronic acid coupling Pd-Catalyzed Cross-Coupling start->coupling intermediate Intermediate: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene coupling->intermediate amination Amination intermediate->amination chlorosulfonylation Chlorosulfonylation amination->chlorosulfonylation product Final Product: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride chlorosulfonylation->product

References

Comparative

A Comparative Guide to Purity Assessment of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

Introduction: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a heterocyclic building block crucial in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2][3] The thiophene and thiazole...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a heterocyclic building block crucial in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2][3] The thiophene and thiazole moieties are common scaffolds in drug development.[1][3][4] The reactivity of the sulfonyl chloride group makes it an excellent precursor for creating sulfonamide libraries, but also renders it susceptible to degradation, primarily through hydrolysis.[5][6] Therefore, accurate and robust purity assessment is critical to ensure the quality, reproducibility, and safety of subsequent synthetic steps and final compounds.

This guide provides an objective comparison of primary analytical techniques for determining the purity of synthesized 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, supported by detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for precise quantification, structural confirmation of impurities, or high-throughput screening. The following table summarizes the performance characteristics of the most common techniques for assessing the purity of sulfonyl chlorides.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase.[7][8]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[9]Separation by HPLC followed by mass-to-charge ratio analysis.[10]Absorption of infrared radiation by molecular vibrations.[11]
Information Provided Quantitative purity (%), impurity profile, retention time.Structural confirmation, identification of impurities, quantitative purity via qNMR.[5][12]Purity (%), impurity molecular weights, structural information.[10][13]Presence/absence of key functional groups (e.g., S=O, S-Cl).[12][14]
Sensitivity High (ng to pg range).[8]Moderate (mg to µg range).Very High (pg to fg range).[15]Low (typically >1% impurity required).
Specificity High for separation, but requires reference standards for identification.Very High for structure elucidation.Very High, combines separation with mass identification.Low for purity; high for functional group identification.
Sample Preparation Simple dissolution in a suitable solvent.[16]Dissolution in a deuterated solvent (e.g., CDCl₃).[9]Simple dissolution, similar to HPLC.[10]Minimal; can be run neat (liquid) or as a KBr pellet (solid).
Key Limitations May not identify co-eluting impurities without a mass detector. Can degrade unstable compounds.Lower throughput, requires more sample, may not detect non-protonated impurities easily.Can be destructive; ionization efficiency can vary between compounds.[5]Not suitable for quantification of minor impurities; provides limited structural information.[17]

Potential Impurities and Degradation Pathways

The primary impurity of concern for sulfonyl chlorides is the corresponding sulfonic acid, formed via hydrolysis. Other potential impurities can include unreacted starting materials or by-products from the synthetic route.

G A 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl chloride (Target Compound) B 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonic acid (Hydrolysis Product) A->B Hydrolysis C H₂O (Moisture) C->A

Caption: Primary degradation pathway for the target compound.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative determination of purity.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.[18]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm or 254 nm.[19]

  • Column Temperature: 30 °C.[19]

  • Injection Volume: 5-10 µL.[8][19]

  • Methodology:

    • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.[16]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[16]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and purity estimation of the compound.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃), as it is non-reactive with sulfonyl chlorides.[12][20]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[9]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.[9]

    • Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[9]

    • Data Analysis:

      • Confirm the presence of characteristic peaks for the 5-(2-methyl-1,3-thiazol-4-yl)thiophene structure.

      • Identify any impurity peaks. The corresponding sulfonic acid will typically show broader peaks and may have a different chemical shift for the thiophene protons.

      • Purity can be estimated by comparing the integration of a well-resolved peak of the main compound to the integration of impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the definitive confirmation and sensitive quantification of the compound and its potential impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.[10][15]

  • LC Conditions: Use the same column and mobile phase conditions as the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: ESI positive or negative, depending on which provides a better signal for the compound and its expected impurities.

    • Scan Range: m/z 100-500.

    • Source Temperature: 250 °C.[15]

  • Methodology:

    • Sample Preparation: Prepare the sample as described in the HPLC protocol.

    • Analysis: Inject the sample into the LC-MS system.

    • Data Analysis:

      • Identify the target compound by its retention time and the mass-to-charge ratio (m/z) of its molecular ion.

      • Identify impurities by their unique retention times and m/z values. The sulfonic acid hydrolysis product will have a distinct molecular weight.

      • Purity can be estimated by the relative peak area in the total ion chromatogram (TIC) or a UV chromatogram collected simultaneously.[16]

Workflow for Purity Assessment

The logical flow for a comprehensive purity analysis involves a multi-technique approach to gain both quantitative data and structural confirmation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation Sample Synthesized Product Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC-UV/DAD Analysis Prep->HPLC Inject/Analyze LCMS LC-MS Analysis Prep->LCMS Inject/Analyze NMR ¹H NMR Analysis Prep->NMR Inject/Analyze FTIR FT-IR (Optional Check) Prep->FTIR Inject/Analyze Quant Quantitative Purity (e.g., >97%) HPLC->Quant Impurity Impurity Identification LCMS->Impurity Struct Structural Confirmation NMR->Struct Final Final Purity Report Quant->Final Struct->Final Impurity->Final

Caption: A multi-technique workflow for purity determination.

References

Validation

The Synthetic Edge: Unveiling the Advantages of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

For researchers and professionals in drug development, the choice of building blocks is paramount to successful and efficient synthesis. In the realm of sulfonamide synthesis, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sul...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of building blocks is paramount to successful and efficient synthesis. In the realm of sulfonamide synthesis, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride emerges as a reagent with distinct advantages over conventional alternatives. This guide provides an objective comparison of its performance, supported by available data and detailed experimental considerations.

The unique structural features of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, which incorporates both a thiophene and a thiazole moiety, are central to its utility in medicinal chemistry. These heterocyclic systems are prevalent in a wide array of biologically active compounds, and their inclusion can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule.

Performance Comparison: A Look at the Data

While direct, side-by-side comparative studies with common sulfonylating agents like benzenesulfonyl chloride and p-toluenesulfonyl chloride are not extensively documented in publicly available literature, an analysis of typical reaction conditions and yields for these reagents provides a basis for comparison. The inherent reactivity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, suggested by handling recommendations, points towards a highly reactive species that can facilitate efficient sulfonamide formation.

ReagentAmine SubstrateReaction ConditionsYield (%)Reference
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Primary/Secondary AminesAnhydrous THF, 0-5°CData not publicly available[1]
Benzenesulfonyl chlorideDibutylamine1.0 M aq. NaOH94
Benzenesulfonyl chloride1-Octylamine1.0 M aq. NaOH98
p-Toluenesulfonyl chloridep-AnisidineAcetonitrile, Room Temp.93
p-Toluenesulfonyl chlorideAnilineMicrowave, Solvent-free92

Note: The data for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is inferred from handling protocols, suggesting high reactivity. The yields for the alternative reagents are from specific published examples and may vary depending on the amine substrate.

Key Advantages in Synthesis

The primary advantages of employing 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride lie in the structural complexity it introduces and its potential for high reactivity, which can lead to improved reaction efficiency.

Structural Sophistication: The presence of the 2-methyl-1,3-thiazol-4-yl)thiophene moiety provides a scaffold that is frequently explored in the development of novel therapeutic agents. Utilizing this sulfonyl chloride allows for the direct incorporation of this privileged structural motif, potentially saving multiple synthetic steps.

Enhanced Reactivity: The recommendation to use low temperatures (0–5°C) and anhydrous conditions for reactions involving this reagent suggests that it is more reactive than standard sulfonyl chlorides.[1] This heightened reactivity can translate to:

  • Faster reaction times: Potentially reducing overall synthesis time.

  • Milder reaction conditions: Avoiding the need for harsh conditions that could compromise sensitive functional groups elsewhere in the molecule.

  • Higher yields: Driving reactions to completion more effectively.

Experimental Protocols

Synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride:

This sulfonyl chloride is typically prepared from its corresponding carboxylic acid precursor, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid.

  • Protocol: To a solution of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), thionyl chloride (SOCl₂) is added dropwise at a reduced temperature (e.g., 0°C). The reaction is typically stirred at this temperature for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to use the resulting sulfonyl chloride immediately or store it under strictly anhydrous conditions to prevent decomposition.[1]

General Protocol for Sulfonamide Synthesis using 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride:

  • Protocol: In a round-bottom flask under an inert atmosphere, the desired primary or secondary amine is dissolved in an anhydrous solvent like THF. The solution is cooled to 0–5°C. A solution of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in the same anhydrous solvent is then added dropwise. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct. The reaction mixture is stirred at low temperature and its progress is monitored. After the reaction is complete, the mixture is typically quenched with an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfonyl chloride and acid.[1] The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.

Visualizing the Synthetic Pathway and Logic

To better understand the synthetic workflow and the logical advantages, the following diagrams illustrate the process.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Carboxylic_Acid 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid Sulfonyl_Chloride_Formation Sulfonyl Chloride Formation (SOCl2, Anhydrous THF, 0°C) Carboxylic_Acid->Sulfonyl_Chloride_Formation Amine Primary or Secondary Amine (R1R2NH) Sulfonamide_Coupling Sulfonamide Coupling (Anhydrous THF, 0-5°C, Base) Amine->Sulfonamide_Coupling Sulfonyl_Chloride_Formation->Sulfonamide_Coupling Sulfonamide Target Sulfonamide Sulfonamide_Coupling->Sulfonamide

Caption: Synthetic workflow for the preparation of sulfonamides.

logical_advantages cluster_advantages Key Advantages cluster_outcomes Synthetic Outcomes Reagent 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Advantage1 Direct Incorporation of Privileged Heterocyclic Scaffold Reagent->Advantage1 Advantage2 Potentially Higher Reactivity Reagent->Advantage2 Outcome1 Fewer Synthetic Steps Advantage1->Outcome1 Outcome2 Faster Reaction Times Advantage2->Outcome2 Outcome3 Milder Conditions Advantage2->Outcome3 Outcome4 Potentially Higher Yields Advantage2->Outcome4

Caption: Logical advantages of using the specified sulfonyl chloride.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride: A Guide for Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS No. 215434-25-6).

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS No. 215434-25-6). The following procedures are based on available safety data sheets and general best practices for handling sulfonyl chlorides, thiophenes, and thiazole-containing compounds. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

I. Hazard Profile and Safety Precautions

Based on the Safety Data Sheet (SDS), 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a hazardous substance that requires careful handling.[1] The primary hazards are summarized in the table below.

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity, Inhalation Category 3Toxic if inhaled.
Skin Corrosion/Irritation Category 1ACauses severe skin burns and eye damage.
Serious Eye Damage/Irritation Category 1Causes serious eye damage.
Acute Toxicity, Oral Category 4Harmful if swallowed.
Specific target organ toxicity — single exposure Category 3 (Respiratory system)May cause respiratory irritation.

Immediate Safety Measures:

  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] Ensure an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]

  • Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, alcohols, and amines.[5][6] The compound reacts with water or moist air to form toxic and corrosive gases.[5]

II. Spill Management Protocol

In the event of a small spill, immediate and proper action is crucial:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[7]

  • Control Ignition Sources: Extinguish all nearby sources of ignition.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[2][8] Do not use combustible materials like paper towels. [7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[3]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is through an approved hazardous waste disposal program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

A. Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.[11]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name: "5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride", the associated hazards (e.g., Corrosive, Toxic), and the date.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, well-ventilated, and away from incompatible materials.[13]

  • Waste Pickup: Contact your institution's EHS office to arrange for hazardous waste pickup and disposal by a licensed professional waste disposal service.[12]

B. Neutralization of Small, Residual Quantities

For small residual quantities (e.g., from cleaning glassware), a careful neutralization process can be performed by trained personnel in a controlled environment.

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a basic solution, such as saturated sodium bicarbonate, on a stir plate within an ice bath.[2][11]

  • Slow Addition: With vigorous stirring, slowly and carefully add the residual solution containing 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride to the cold basic solution in a dropwise manner.[2][11] CAUTION: The reaction is exothermic and will likely produce gas. The rate of addition must be controlled to prevent excessive foaming and temperature increase.[11]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[11]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[11]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS program.[11]

IV. Disposal Workflow Diagram

G cluster_start Start: Assess Waste cluster_decision Decision Point cluster_bulk Bulk Disposal Protocol cluster_residual Residual Neutralization Protocol start 5-(2-methyl-1,3-thiazol-4-yl) thiophene-2-sulfonyl Chloride Waste decision Bulk Quantity or Small Residual? start->decision bulk_collect Collect in Designated 'Halogenated Organic Waste' Container decision->bulk_collect Bulk residual_prepare Prepare Cold, Stirred Basic Solution (e.g., NaHCO3) in Fume Hood decision->residual_prepare Residual bulk_label Label Container with Full Chemical Name and Hazards bulk_collect->bulk_label bulk_store Store in Designated Hazardous Waste Area bulk_label->bulk_store bulk_dispose Arrange for Professional Hazardous Waste Disposal (via EHS) bulk_store->bulk_dispose residual_add Slowly Add Waste to Basic Solution residual_prepare->residual_add residual_react Stir for 30-60 min residual_add->residual_react residual_ph Verify pH is Neutral or Slightly Basic residual_react->residual_ph residual_collect Collect in 'Aqueous Hazardous Waste' Container residual_ph->residual_collect residual_dispose Arrange for Professional Hazardous Waste Disposal (via EHS) residual_collect->residual_dispose

Caption: Disposal workflow for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.

References

Handling

Personal protective equipment for handling 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal information for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS No. 215434-25-6)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS No. 215434-25-6). Adherence to these protocols is essential for ensuring a safe laboratory environment. This compound is a corrosive material that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and can cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn for added protection.[2]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are recommended.
Protective ClothingA chemical-resistant apron or coverall should be worn to protect the body from splashes and spills.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required in any laboratory setting where chemicals are handled.

Experimental Workflow: Handling and Disposal

Proper handling and disposal are critical to laboratory safety and environmental responsibility. The following diagram outlines the standard operating procedure for working with 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride.

Workflow for Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Standard workflow for safe handling and disposal of the chemical.

Detailed Protocols

Handling Procedure:

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. All work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] Prepare all necessary equipment and reagents before introducing the sulfonyl chloride to the workspace.

  • Weighing and Transfer: Carefully weigh the required amount of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride in a tared container within the fume hood. Avoid creating dust. Use appropriate tools for transfer to minimize the risk of spills.

  • Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner. Be aware that sulfonyl chlorides can react violently with water and other nucleophilic reagents.[3]

  • Post-Reaction: Upon completion of the reaction, any excess reagent must be quenched carefully according to established laboratory procedures for reactive compounds.

Disposal Plan:

  • Waste Segregation: All waste materials, including contaminated gloves, paper towels, and disposable equipment, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unquenched sulfonyl chloride should never be disposed of down the drain. Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled container.

  • Solid Waste: Solid waste contaminated with the compound should be placed in a designated solid hazardous waste container.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

Emergency Procedures:

SituationAction
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3] Do not use combustible materials.

References

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